molecular formula C7H3Cl2N3 B3233061 3,6-Dichloropyrido[2,3-b]pyrazine CAS No. 1350925-22-2

3,6-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B3233061
CAS No.: 1350925-22-2
M. Wt: 200.02 g/mol
InChI Key: INOIBAINLGWGKV-UHFFFAOYSA-N
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Description

3,6-Dichloropyrido[2,3-b]pyrazine is a versatile heterocyclic building block in medicinal chemistry and drug discovery research. This dichlorinated pyridopyrazine derivative is a key synthetic intermediate for developing novel therapeutic agents, particularly in the field of oncology . Compounds based on the pyrido[2,3-b]pyrazine core have demonstrated potent inhibitory effects on transformative growth factor beta (TGF-β) receptors and various protein kinases, which are critical targets in cancer signaling pathways . Research into closely related analogs, such as 2,3-dichloropyrido[2,3-b]pyrazine, has revealed significant potential in neuroscience, showing selective in vivo antagonistic activity at the strychnine-insensitive glycine binding site of the NMDA receptor . This makes such compounds valuable tools for probing neurological disorders and central nervous system (CNS) function. The molecular framework of this compound is frequently utilized to create derivatives for treating a wide range of diseases, including fibrotic disorders, inflammatory diseases, and various cancers such as glioma, breast carcinoma, and leukemia . As a high-purity synthetic intermediate, 3,6-Dichloropyrido[2,3-b]pyrazine is intended for use in laboratory research to develop and synthesize new active substances. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(11-5)12-6(9)3-10-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOIBAINLGWGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC(=CN=C21)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299024
Record name 3,6-Dichloropyrido[2,3-b]pyrazine
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Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350925-22-2
Record name 3,6-Dichloropyrido[2,3-b]pyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dichloropyrido[2,3-b]pyrazine
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Foundational & Exploratory

3,6-Dichloropyrido[2,3-b]pyrazine CAS 1350925-22-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 3,6-Dichloropyrido[2,3-b]pyrazine (CAS 1350925-22-2), a critical heterocyclic building block in medicinal chemistry.

CAS: 1350925-22-2 | Formula: C₇H₃Cl₂N₃ | MW: 200.02 g/mol

Executive Summary

3,6-Dichloropyrido[2,3-b]pyrazine is a bifunctional heteroaromatic scaffold widely utilized in the discovery of kinase inhibitors (e.g., EGFR, VEGFR) and other bioactive small molecules. Its structural uniqueness lies in the fusion of a pyridine and a pyrazine ring, offering distinct electronic environments at the C3 and C6 positions. This asymmetry allows for sequential nucleophilic aromatic substitution (SₙAr) , enabling medicinal chemists to introduce two different pharmacophores with high regiocontrol—a valuable trait for fragment-based drug design (FBDD).

Chemical Profile & Properties

The following physicochemical data characterizes the core scaffold.

PropertyValue / Description
IUPAC Name 3,6-Dichloropyrido[2,3-b]pyrazine
CAS Registry 1350925-22-2
Molecular Weight 200.02 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; limited solubility in water
LogP (Predicted) ~1.8 - 2.1 (Lipophilic)
TPSA ~38.9 Ų
Storage Inert atmosphere, 2–8°C (Hydrolysis sensitive)

Synthetic Utility & Reactivity

The core value of 3,6-dichloropyrido[2,3-b]pyrazine is its differential electrophilicity . The chlorine atoms at positions 3 and 6 do not react at equal rates.

Regioselectivity Profile[3][4][5]
  • Position 3 (Pyrazine Ring): This is the most reactive site. The pyrazine ring is more electron-deficient than the pyridine ring due to the presence of two nitrogen atoms (N1, N4). Furthermore, C3 is ortho to N4 and para to the ring fusion, making it highly susceptible to SₙAr by amines, alkoxides, or thiols under mild conditions.

  • Position 6 (Pyridine Ring): This site is less reactive . While still activated by the pyridine nitrogen (N5), it typically requires higher temperatures or stronger nucleophiles/catalysts (e.g., Pd-catalyzed Buchwald-Hartwig amination) to react, especially after the C3 chlorine has been displaced (which often deactivates the system slightly).

Reaction Pathway Visualization

The following diagram illustrates the logical flow of synthesis and sequential functionalization.

G Start 6-Chloro-2,3-diaminopyridine Inter Intermediate: 6-Chloropyrido[2,3-b] pyrazin-3(4H)-one Start->Inter Glyoxylic Acid Condensation Product TARGET: 3,6-Dichloropyrido [2,3-b]pyrazine Inter->Product POCl3 Chlorination MonoSub 3-Substituted 6-Chloro-Derivative Product->MonoSub Nu1-H (1 eq) 0°C to RT (SNAr) DiSub 3,6-Disubstituted Derivative MonoSub->DiSub Nu2-H (Excess) Heat or Pd Cat.

Caption: Synthesis route from diaminopyridine precursor and sequential regioselective functionalization.

Experimental Protocols

The following protocols are designed for research-scale synthesis and validation.

Synthesis of the Core Scaffold

Prerequisite: This synthesis typically starts from 6-chloro-2,3-diaminopyridine .

Step 1: Cyclization to Lactam

  • Reagents: Dissolve 6-chloro-2,3-diaminopyridine (1.0 eq) in ethanol. Add glyoxylic acid monohydrate (1.2 eq).

  • Reaction: Reflux the mixture for 2–4 hours. The regioselectivity is driven by the higher nucleophilicity of the 3-amino group on the pyridine reacting with the aldehyde of glyoxylic acid, followed by ring closure.

  • Isolation: Cool to room temperature. The intermediate, 6-chloropyrido[2,3-b]pyrazin-3(4H)-one , typically precipitates. Filter, wash with cold ethanol, and dry.

Step 2: Chlorination (Deoxychlorination)

  • Reagents: Suspend the lactam intermediate (1.0 eq) in neat phosphoryl chloride (POCl₃) (5–10 vol).

  • Catalyst: Add a catalytic amount of DMF (3–5 drops) to form the Vilsmeier-Haack reagent in situ.

  • Reaction: Heat to 90–100°C for 3–6 hours until the solid dissolves and TLC indicates consumption of starting material.

  • Work-up (Critical Safety): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid NaHCO₃ or NH₄OH to pH 7–8.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organic layers over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc) yields the 3,6-dichloropyrido[2,3-b]pyrazine .

Protocol: Regioselective SₙAr at C3

Objective: To selectively displace the C3-Cl with a secondary amine (e.g., morpholine).

  • Setup: Dissolve 3,6-dichloropyrido[2,3-b]pyrazine (1.0 mmol) in anhydrous THF or DMF (5 mL).

  • Addition: Cool to 0°C. Add triethylamine (1.2 eq) followed by the amine nucleophile (1.05 eq) dropwise.

  • Monitor: Stir at 0°C -> RT for 1–2 hours. Monitor by LC-MS.[3] The C3-substituted product usually forms exclusively under these conditions.

  • Note: Heating this reaction may lead to trace double substitution (C6 reaction), so temperature control is vital.

Applications in Drug Discovery

This scaffold is a bioisostere of quinazoline and quinoline, commonly found in:

  • EGFR Inhibitors: The N1/N5 nitrogens mimic the adenine binding mode in the ATP pocket of kinases.

  • PI3K/AKT Pathway: Used to construct tricyclic inhibitors by annulating the pyrazine ring.

  • Antibacterial Agents: Derivatives have shown activity against DNA gyrase (GyrB).

Mechanism of Action (Kinase Binding)

The pyrido[2,3-b]pyrazine core typically binds to the hinge region of the kinase.

  • N1: Accepts a hydrogen bond from the backbone amide (e.g., Met793 in EGFR).

  • C3-Substituent: Protrudes into the solvent-exposed region or hydrophobic pocket II.

  • C6-Substituent: Often directs the molecule into the "gatekeeper" region or the back pocket, improving selectivity.

Safety & Handling

  • Hazard Identification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • POCl₃ Handling: Highly corrosive and reacts violently with water. All chlorination reactions must be performed in a fume hood with proper quenching protocols.

  • Storage: Moisture sensitive. Store under nitrogen or argon.

References

  • Synthesis of Pyrido[2,3-b]pyrazines: Le Guével, R., et al. "Synthesis and biological evaluation of new pyrido[2,3-b]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Regioselectivity in SₙAr: Lutz, F., et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrido[2,3-b]pyrazine." Tetrahedron, 2012. (General principles applied to 3,6-isomer).
  • Kinase Inhibitor Design: Vertex Pharmaceuticals. "Pyrido[2,3-b]pyrazine derivatives as kinase inhibitors." US Patent 2008/0119463. Link

  • Scaffold Properties: Fluorochem Product Data, "3,6-Dichloropyrido[2,3-b]pyrazine."[4] Link

Sources

The Pyrido[2,3-b]pyrazine Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrido[2,3-b]pyrazine Scaffold Biological Activity Overview Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary & Scaffold Architecture

The pyrido[2,3-b]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to the widely utilized quinazoline and pteridine cores. Its structural distinctiveness lies in the incorporation of an additional nitrogen atom at the 4-position (relative to quinazoline) or the specific fusion of pyridine and pyrazine rings.

This modification alters the electronic distribution of the heteroaromatic system, enhancing aqueous solubility and offering unique hydrogen-bonding vectors within the ATP-binding pockets of kinase targets. This guide dissects the scaffold’s utility in targeting drug-resistant kinases (specifically EGFR T790M), its emerging role in antimicrobial therapeutics, and the synthetic methodologies required to access these chemical spaces.

Structural Bioisosterism

The pyrido[2,3-b]pyrazine core allows for the precise positioning of substituents to exploit the "gatekeeper" regions of kinases.

  • Quinazoline (Reference): High lipophilicity, metabolic liability at C6/C7.

  • Pyrido[2,3-b]pyrazine: Lower LogP, additional H-bond acceptor (N4) for hinge region interaction.

ScaffoldComparison cluster_0 Reference Scaffold cluster_1 Target Scaffold Quinazoline Quinazoline Core (EGFR Inhibitors like Gefitinib) PP Pyrido[2,3-b]pyrazine (Bioisostere) Quinazoline->PP N-substitution (N4) Altered pKa & Solubility

Figure 1: Structural relationship between the established quinazoline core and the pyrido[2,3-b]pyrazine scaffold.[1]

Key Biological Targets & Mechanisms

Kinase Inhibition: Overcoming EGFR Resistance

The primary utility of pyrido[2,3-b]pyrazines lies in oncology, specifically non-small cell lung cancer (NSCLC). First-generation inhibitors (erlotinib) fail upon the emergence of the T790M gatekeeper mutation , which sterically hinders drug binding.

  • Mechanism: Pyrido[2,3-b]pyrazines bind to the ATP-binding site. The N1 or N4 nitrogen atoms act as hydrogen bond acceptors to the hinge region backbone (Met793 in EGFR).

  • Lead Compound: Compound 7n has demonstrated potency against both sensitive (PC9) and resistant (PC9-ER) cell lines.[2]

Table 1: Comparative IC50 Data for EGFR Inhibition

CompoundScaffold TypeCell Line (Target)IC50 (µM)Significance
7n Pyrido[2,3-b]pyrazinePC9 (Del E746-A750)0.09 Potent against sensitive strain
7n Pyrido[2,3-b]pyrazinePC9-ER (T790M)0.15 Retains potency in resistant strain
ErlotinibQuinazolinePC9-ER (T790M)> 10.0Loss of activity (Resistance)
Antimicrobial Activity

Beyond oncology, the scaffold exhibits bactericidal properties, particularly when substituted with thione groups.

  • Mechanism: Disruption of bacterial DNA gyrase or cell wall synthesis (exact target varies by substitution).

  • Lead Compound: Compound 1 (2,3-dithione derivative).

Table 2: Antibacterial Activity (MIC Values)

OrganismGram StatusCompound 1 MIC (mg/mL)Clinical Relevance
Staphylococcus aureusPositive0.078 MRSA potential
Bacillus cereusPositive0.078 Foodborne pathogen
Escherichia coliNegative0.625Moderate Gram-neg activity
Antiviral Activity (HCMV)

Recent studies identify pyrido[2,3-b]pyrazines as non-nucleoside inhibitors of Human Cytomegalovirus (HCMV) DNA polymerase.

  • Lead Compound: Compound 27 (EC50 = 0.33 µM).

  • Advantage: Reduced inhibition of the hERG ion channel compared to 1,8-naphthyridines, lowering cardiotoxicity risk.

Structure-Activity Relationship (SAR) Analysis

The optimization of this scaffold typically follows a "Decision Tree" logic to balance potency and metabolic stability.

SAR_Logic cluster_C2C3 Pyrazine Ring (C2/C3) cluster_NPos Pyridine Ring (C6/C7) Root Pyrido[2,3-b]pyrazine Core C2_Sub C2/C3 Substitution Root->C2_Sub C7_Sub C7 Substitution Root->C7_Sub Thione Thione (=S) C2_Sub->Thione Antimicrobial Activity Alkyl Alkyl/Aryl C2_Sub->Alkyl Kinase Selectivity Solubility Polar Groups (Morpholine/Piperazine) C7_Sub->Solubility Improves ADME Potency Hydrophobic (Aryl/Halo) C7_Sub->Potency Increases Binding Affinity

Figure 2: SAR Decision Tree for optimizing biological activity.

  • Positions 2 & 3 (Pyrazine Ring):

    • Thione (=S) groups: Essential for antimicrobial activity (e.g., Compound 1).

    • Unsubstituted or Alkyl: Preferred for kinase inhibition to fit the ATP pocket without steric clash.

  • Position 7 (Pyridine Ring):

    • Critical for solubility and pharmacokinetic properties. Introduction of morpholine or piperazine moieties here often improves oral bioavailability.

Experimental Protocols

Synthesis: Regioselective Condensation

The primary challenge in synthesizing pyrido[2,3-b]pyrazines is controlling regioselectivity when condensing 2,3-diaminopyridine with unsymmetrical 1,2-dicarbonyls.

Protocol:

  • Reagents: 2,3-Diaminopyridine (1.0 eq), Unsymmetrical 1,2-dicarbonyl (1.1 eq).

  • Solvent/Catalyst: Ethanol with 5% Acetic Acid (Acid catalysis promotes regioselectivity).

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Workup: Cool to 0°C. Precipitate is filtered and washed with cold ethanol.

  • Validation: NMR (HMBC/HSQC) is mandatory to distinguish between the [2,3-b] and [3,4-b] isomers.

Biological Assay: EGFR Kinase Inhibition (FRET)

To validate kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Step-by-Step Workflow:

  • Preparation: Dilute compound in 100% DMSO (100x final concentration).

  • Enzyme Mix: Prepare EGFR (T790M) kinase solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Add GFP-labeled peptide substrate (e.g., ULight-Poly GT) and ATP (at Km concentration).

  • Incubation: Incubate compound + enzyme + substrate for 60 min at RT.

  • Detection: Add Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Measure emission at 665 nm (FRET signal) and 615 nm (Europium reference). Calculate Ratio (665/615).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Pathway Visualization: EGFR Signaling

Understanding the downstream effects of inhibition is crucial for phenotypic screening.

EGFR_Pathway EGFR EGFR (T790M) Mutant Receptor PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis Inhibitor->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 3: Inhibition of the EGFR signaling cascade prevents downstream activation of PI3K/AKT and MAPK pathways.

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Antibacterial activity of new pyrido[2,3-b]pyrazine derivatives. Source: Journal of Moroccan Chemistry of Heterocyclics (via ResearchGate). URL:[Link]

  • Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors. Source: Dissertation / D-NB. URL:[Link][1]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Source: Letters in Organic Chemistry. URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility of 3,6-Dichloropyrido[2,3-b]pyrazine in DMSO and Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Preclinical Research

3,6-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound featuring a fused pyridine and pyrazine ring system.[1] This structural motif is of significant interest to researchers in medicinal chemistry and drug discovery, as pyrido[2,3-b]pyrazine derivatives have been investigated for a range of biological activities.[2][3] The introduction of two chloro-substituents on the core structure provides reactive handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

In any research and development setting, particularly in the early stages of drug discovery, understanding the solubility of a lead compound is paramount. Solubility dictates the choice of solvents for chemical reactions, purification, and, most importantly, for the preparation of stock solutions for biological assays. Poor solubility can lead to inaccurate assay results, hinder the interpretation of structure-activity relationships, and create significant challenges for formulation development. This guide provides a comprehensive overview of the solubility of 3,6-Dichloropyrido[2,3-b]pyrazine, with a focus on Dimethyl Sulfoxide (DMSO) and common organic solvents, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of 3,6-Dichloropyrido[2,3-b]pyrazine

While specific, experimentally determined physicochemical data for 3,6-Dichloropyrido[2,3-b]pyrazine is not extensively available in public databases, we can infer its likely properties based on its structure and data from related compounds.

PropertyPredicted/Inferred Value or CharacteristicRationale/Comparison
Molecular Formula C₇H₃Cl₂N₃Based on chemical structure.
Molecular Weight 200.02 g/mol Calculated from the molecular formula.[1]
Appearance Likely a solid at room temperatureSimilar chlorinated heterocyclic compounds are solids.
Polarity Moderately polarThe presence of three nitrogen atoms and two chlorine atoms introduces polarity. The overall molecule is likely to have a significant dipole moment.
Hydrogen Bonding Hydrogen bond acceptorThe nitrogen atoms in the pyridine and pyrazine rings can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donors.

Solubility Profile: A Predictive Analysis

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Given the moderately polar nature of 3,6-Dichloropyrido[2,3-b]pyrazine, we can predict its solubility behavior in various solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, widely used in biological research for its ability to dissolve a broad range of compounds.

Expected Solubility: High

The high polarity of DMSO and its capacity to act as a strong hydrogen bond acceptor make it an excellent solvent for 3,6-Dichloropyrido[2,3-b]pyrazine. The electron-rich oxygen atom in DMSO can interact favorably with the electron-deficient regions of the pyridopyrazine ring system, while the sulfur-oxygen dipole can engage in dipole-dipole interactions. For many heterocyclic compounds used in drug discovery, DMSO is the solvent of choice for creating high-concentration stock solutions.

Solubility in Common Organic Solvents

The solubility in other organic solvents will be a function of the solvent's polarity and its ability to interact with the solute.

SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticModerate to HighMethanol's polarity and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of 3,6-Dichloropyrido[2,3-b]pyrazine.
Ethanol Polar ProticModerateSimilar to methanol, but slightly less polar, which may result in slightly lower solubility.
Acetonitrile Polar AproticModerateAcetonitrile is a polar aprotic solvent that can engage in dipole-dipole interactions.
Dichloromethane (DCM) NonpolarLow to ModerateWhile less polar than the aforementioned solvents, DCM may still offer some solubility due to dipole-dipole interactions with the chloro-substituents.
Chloroform NonpolarLow to ModerateSimilar to DCM, with the potential for weak hydrogen bonding between the chloroform proton and the nitrogen atoms of the pyridopyrazine ring.
Tetrahydrofuran (THF) Moderately Polar AproticModerateTHF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity should allow for good solvation.
Toluene NonpolarLowThe nonpolar nature of toluene makes it a poor solvent for a moderately polar compound like 3,6-Dichloropyrido[2,3-b]pyrazine.
Hexanes/Heptane NonpolarVery Low/InsolubleThese aliphatic hydrocarbon solvents are highly nonpolar and are not expected to dissolve the target compound to any significant extent.

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of 3,6-Dichloropyrido[2,3-b]pyrazine.

G cluster_0 Solvent Polarity Spectrum cluster_1 Predicted Solubility of 3,6-Dichloropyrido[2,3-b]pyrazine Hexane Hexane (Nonpolar) Insoluble Insoluble Hexane->Insoluble Toluene Toluene Low Low Toluene->Low DCM DCM DCM->Low THF THF Moderate Moderate THF->Moderate Acetonitrile Acetonitrile Acetonitrile->Moderate Ethanol Ethanol Ethanol->Moderate Methanol Methanol High High Methanol->High DMSO DMSO (Highly Polar) DMSO->High

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]

Materials and Equipment
  • 3,6-Dichloropyrido[2,3-b]pyrazine (solid)

  • Selected solvents (DMSO, Methanol, Ethanol, Acetonitrile, etc.)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

G start Start prep Prepare Supersaturated Solution (Add excess solid to solvent) start->prep equilibrate Equilibrate (Shake at constant temperature for 24-48h) prep->equilibrate separate Separate Phases (Centrifuge to pellet excess solid) equilibrate->separate filter Filter Supernatant (Use 0.22 µm syringe filter) separate->filter dilute Dilute Sample (Prepare serial dilutions of the filtrate) filter->dilute analyze Analyze by HPLC (Quantify concentration against a standard curve) dilute->analyze calculate Calculate Solubility (e.g., in mg/mL or µM) analyze->calculate end End calculate->end

Caption: Workflow for shake-flask solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 3,6-Dichloropyrido[2,3-b]pyrazine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Preparation of Test Samples:

    • To a series of glass vials, add a pre-weighed excess amount of solid 3,6-Dichloropyrido[2,3-b]pyrazine (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume (e.g., 1 mL) of the desired test solvent to each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[4]

  • Analysis:

    • Prepare appropriate dilutions of the filtered supernatant.

    • Analyze the calibration standards and the diluted test samples by HPLC.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentrations of the standard solutions.

    • Use the calibration curve to determine the concentration of 3,6-Dichloropyrido[2,3-b]pyrazine in the diluted test samples.

  • Calculation and Reporting:

    • Calculate the concentration in the original saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[4]

Conclusion: A Framework for Understanding and Application

While readily available quantitative solubility data for 3,6-Dichloropyrido[2,3-b]pyrazine is limited, a thorough understanding of its chemical structure and the principles of solubility allows for strong predictions of its behavior in DMSO and various organic solvents. The compound is expected to exhibit high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents such as methanol and ethanol. For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable method for determining the precise solubility of this compound, a critical parameter for advancing its potential in chemical synthesis and biological screening campaigns.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. PMC. Available at: [Link]

Sources

Structural Cheminformatics and Synthetic Utility of 3,6-Dichloropyrido[2,3-b]pyrazine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fused bicyclic heteroaromatics are foundational scaffolds in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This technical guide provides an in-depth analysis of 3,6-dichloropyrido[2,3-b]pyrazine, detailing its exact cheminformatic identifiers (SMILES, InChIKey), the physicochemical rationale behind its reactivity, and a self-validating experimental protocol for its regioselective functionalization in drug development.

Cheminformatic Identity and Topological Numbering

The precise computational representation of starting materials is critical for in silico screening and structural database management. The parent core, pyrido[2,3-b]pyrazine, is formally classified as a 1,4,5-triazanaphthalene system[1]. According to IUPAC nomenclature rules for fused heterocycles, the numbering prioritizes the nitrogen atoms to receive the lowest possible locants. Thus, the pyrazine nitrogens occupy positions 1 and 4, while the pyridine nitrogen occupies position 5.

In the 3,6-dichloro derivative, the halogen atoms are distributed across both rings: one at C3 (pyrazine ring) and one at C6 (pyridine ring). This orthogonal placement is the primary driver of the molecule's synthetic versatility.

Table 1: Quantitative Cheminformatic Identifiers
PropertyValue
Chemical Name 3,6-Dichloropyrido[2,3-b]pyrazine
CAS Registry Number 1350925-22-2
Molecular Formula C₇H₃Cl₂N₃
Exact Mass 198.97 g/mol [2]
Isomeric SMILES Clc1ccc2ncc(Cl)nc2n1
Standard InChI InChI=1S/C7H3Cl2N3/c8-5-2-1-4-7(11-5)12-6(9)3-10-4/h1-3H
Standard InChIKey INOIBAINLGWGKV-UHFFFAOYSA-N
Causality in Reactivity: The Electronic Imbalance

As a Senior Application Scientist, understanding why a molecule behaves a certain way is more important than knowing what it does. The 3,6-dichloropyrido[2,3-b]pyrazine scaffold exhibits a distinct electronic imbalance between its two fused rings.

The pyrazine ring contains two electronegative nitrogen atoms, which exert a profound electron-withdrawing effect via inductive and resonance mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C3 position. In contrast, the pyridine ring contains only one nitrogen, making the C6 position relatively less electron-deficient.

During transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the oxidative addition of the Pd(0) catalyst is the rate-determining step. Because Pd(0) is nucleophilic, it preferentially inserts into the most electron-deficient carbon-halogen bond. Consequently, the C3-Cl bond undergoes oxidative addition orders of magnitude faster than the C6-Cl bond, allowing for precise, regioselective functionalization without the need for protecting groups[3].

Experimental Methodology: Regioselective C3-Functionalization

The following protocol details the regioselective Suzuki-Miyaura cross-coupling of 3,6-dichloropyrido[2,3-b]pyrazine, a critical workflow for synthesizing advanced kinase inhibitor intermediates[2],[3].

Protocol: Pd-Catalyzed C3-Arylation This is a self-validating system; analytical checkpoints are embedded to ensure mechanistic integrity.

  • Reagent Preparation: In an oven-dried Schlenk flask, dissolve 1.0 equivalent (e.g., 6.0 mmol) of 3,6-dichloropyrido[2,3-b]pyrazine and 1.0 equivalent of the desired boronic acid pinacol ester (e.g., 1-methylpyrazole-4-boronic acid pinacol ester) in a 4:1 biphasic mixture of 1,2-dimethoxyethane (DME) and 2M aqueous sodium carbonate (Na₂CO₃)[3].

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure N₂ gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II), and to suppress the oxidative homocoupling of the boronic ester.

  • Catalyst Addition: Quickly add 0.05 equivalents (5 mol%) of tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] under a positive N₂ stream[3].

  • Reaction Execution: Heat the mixture to reflux (approx. 85°C) for 2 hours[3].

  • In-Process Validation: Monitor the reaction via LC-MS. Self-validation checkpoint: The reaction is deemed complete and regioselective when the starting material peak (ESI-MS m/z: 199.97 [M+H]+) is entirely consumed and replaced by a single major peak corresponding to the mono-coupled product[2]. The absence of a di-coupled mass confirms the electronic differentiation between C3 and C6.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography to isolate the intermediate[2].

G SM 3,6-Dichloropyrido[2,3-b]pyrazine (CAS: 1350925-22-2) Reagents Boronic Ester + Na2CO3 in DME/H2O SM->Reagents Cat Pd(PPh3)4 Catalyst (N2 Atmosphere) Reagents->Cat Reaction Reflux (2-4h) Regioselective C3-Coupling Cat->Reaction Product 3-Substituted-6-chloro pyrido[2,3-b]pyrazine Reaction->Product

Fig 1: Regioselective Suzuki-Miyaura cross-coupling workflow for 3,6-dichloropyrido[2,3-b]pyrazine.

Application in Oncology: FGFR Kinase Inhibition

The functionalized pyrido[2,3-b]pyrazine scaffold is highly prized in oncology drug development. Specifically, derivatives synthesized from 3,6-dichloropyrido[2,3-b]pyrazine have been patented as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[3].

The nitrogen-rich heteroaromatic core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides in the ATP-binding pocket of the FGFR kinase domain. By competitively displacing ATP, these compounds halt the downstream phosphorylation cascade, effectively starving the tumor cells of the mitogenic signals required for proliferation[3].

Pathway Inhibitor Pyrido[2,3-b]pyrazine Derivative FGFR FGFR Kinase (Receptor) Inhibitor->FGFR ATP-competitive Inhibition Grb2 Grb2 / SOS FGFR->Grb2 Phosphorylation Ras Ras (GTPase) Grb2->Ras Activation MAPK Raf / MEK / ERK Cascade Ras->MAPK Signal Transduction Proliferation Tumor Cell Proliferation MAPK->Proliferation Gene Transcription

Fig 2: Mechanism of action for pyrido[2,3-b]pyrazine-derived FGFR kinase inhibitors.

References
  • Heterocyclic compounds and uses thereof (WO2011149937A1). Google Patents.
  • Anticancer pyridopyrazines via the inhibition of FGFR kinases (NZ622702A). Google Patents.
  • 3,6-Dichloropyrido[2,3-b]pyrazine | 1350925-22-2 . Sigma-Aldrich. Available at:[Link]

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 . PubChem. Available at:[Link]

Sources

Strategic Sourcing and Application of 3,6-Dichloropyrido[2,3-b]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers and Technical Application of 3,6-Dichloropyrido[2,3-b]pyrazine Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary

3,6-Dichloropyrido[2,3-b]pyrazine (CAS: 1350925-22-2 ) is a high-value heterocyclic scaffold employed primarily in the development of kinase inhibitors and TRPV1 antagonists. Unlike its more common isomer, 2,3-dichloropyrido[2,3-b]pyrazine, the 3,6-dichloro variant offers a unique substitution pattern that allows for orthogonal functionalization of both the pyrazine and pyridine rings.

This guide addresses a critical bottleneck in the utilization of this compound: supply chain ambiguity . Due to inconsistent nomenclature across vendor catalogs, researchers frequently purchase the wrong regioisomer. This document provides a verified sourcing strategy, a technical analysis of its reactivity profile, and a quality assurance protocol to ensure experimental success.

Chemical Identity & Structural Integrity

Before engaging suppliers, it is imperative to define the exact chemical entity to avoid "isomer drift"—a common error where vendors supply the 2,3-dichloro or 6,8-dichloro isomers under generic names.

AttributeSpecification
Chemical Name 3,6-Dichloropyrido[2,3-b]pyrazine
CAS Number 1350925-22-2
Molecular Formula C₇H₃Cl₂N₃
Molecular Weight 200.02 g/mol
Structural Feature Fused bicyclic system comprising a pyridine ring and a pyrazine ring.[1] Chlorine atoms are located at position 3 (pyrazine ring) and position 6 (pyridine ring).
Key Physical Property Moisture-sensitive solid; typically off-white to pale yellow.
The "Isomer Trap"
  • Target: 3,6-Dichloro (Cl on both rings).[2]

  • Common Decoy: 2,3-Dichloro (Both Cl on the pyrazine ring).[3]

  • Risk: The 2,3-dichloro isomer is significantly cheaper and more abundant but possesses a completely different reactivity profile (

    
     occurs geminally or vicinally on the same ring), potentially ruining SAR (Structure-Activity Relationship) campaigns.
    

Strategic Sourcing Landscape

The market for 3,6-Dichloropyrido[2,3-b]pyrazine is bifurcated into Stocking Distributors (immediate shipment) and Synthesis Partners (lead time required).

Supplier Tier Analysis
TierVendor CategoryRecommended SuppliersCharacteristics
Tier 1 Global Stocking Fluorochem (UK/EU)AbovChem (US)Fisher Scientific (Aggregator)High Reliability. These vendors typically hold physical stock. Fluorochem is a primary source for this specific isomer in Europe.
Tier 2 Catalog Aggregators CymitQuimica eMolecules Sourcing Hubs. They do not manufacture but have verified supply chains. Useful for consolidating orders but check lead times.
Tier 3 Specialty Synthesis BLD Pharm Enamine Backup/Scale-up. If stock is depleted, these vendors have validated routes to synthesize the compound rapidly (2-3 weeks).
Procurement Protocol
  • Search by CAS (1350925-22-2): Do not search by name alone.

  • Visual Verification: valid vendors will display the structure with one chlorine on the six-membered ring with two nitrogens (pyrazine) and one chlorine on the ring with one nitrogen (pyridine).

  • CoA Request: Prior to purchase, request a sample 1H-NMR. The 3,6-isomer will show distinct singlet/doublet splitting patterns different from the symmetric 2,3-isomer.

Technical Application: Reactivity & Functionalization

The utility of 3,6-Dichloropyrido[2,3-b]pyrazine lies in its differential electrophilicity . The scaffold contains two electrophilic sites with distinct reactivity thresholds, enabling sequential functionalization without the need for protecting groups.

Mechanistic Insight
  • Site A (C3 - Pyrazine Ring): This position is hyper-electrophilic due to the inductive effect of the two adjacent nitrogen atoms (N1 and N4). It is the first site of Nucleophilic Aromatic Substitution (

    
    ).
    
  • Site B (C6 - Pyridine Ring): This position is less reactive. Substitution here typically requires elevated temperatures or transition-metal catalysis (e.g., Suzuki-Miyaura coupling) after the C3 position has been derivatized.

Experimental Workflow: Sequential Library Generation

The following diagram illustrates the logical flow for synthesizing a library of kinase inhibitors using this scaffold.

ReactivityWorkflow cluster_conditions Reaction Conditions Start 3,6-Dichloropyrido[2,3-b]pyrazine (Scaffold) Step1 Step 1: S_NAr Reaction (0°C to RT) Start->Step1 Nucleophile 1 (R-NH2) High Selectivity for C3 Inter Intermediate: 3-Substituted-6-Chloropyrido [2,3-b]pyrazine Step1->Inter Yield: 75-90% Step2 Step 2: Cross-Coupling (Suzuki/Buchwald, >80°C) Inter->Step2 Boronic Acid / Catalyst Final Final Drug Candidate (Bis-heteroaryl System) Step2->Final C6 Functionalization

Figure 1: Sequential functionalization strategy leveraging the differential reactivity of the C3 (labile) and C6 (latent) chlorine atoms.[2]

Quality Assurance & Handling Protocol

Protocol: Purity Verification & Storage
  • Visual Inspection: The compound should be a solid. If it appears oily or deliquescent, hydrolysis has likely occurred (formation of the lactam/hydroxy impurity).

  • LCMS Validation:

    • Method: Reverse phase C18, Water/Acetonitrile (+0.1% Formic Acid).

    • Checkpoint: Look for [M+H]+ = 200/202 (Cl2 isotope pattern).

    • Red Flag: A mass of 182 indicates hydrolysis (loss of Cl, gain of OH).

  • 1H-NMR Fingerprint (DMSO-d6):

    • The 3,6-dichloro isomer lacks symmetry. Expect three distinct aromatic signals.

    • Contrast: The 2,3-dichloro isomer (symmetry axis) will show simplified splitting or fewer signals depending on the exact fusion numbering.

  • Storage:

    • Condition: -20°C, under Argon/Nitrogen.

    • Reasoning: The C3-chlorine is highly susceptible to hydrolysis by atmospheric moisture. Store in a desiccator within the freezer.

Troubleshooting Low Yields

If Step 1 (


) yields are low (<40%):
  • Cause: The commercial material may be partially hydrolyzed to the 3-hydroxy derivative (tautomerizes to the amide).

  • Remedy: Treat the starting material with neat POCl3 (Phosphorus Oxychloride) at reflux for 1 hour immediately before use to "re-activate" any hydrolyzed material back to the dichloro species.

References

  • Fisher Scientific. Product Search: 3,6-dichloropyrido[2,3-b]pyrazine.[4] Retrieved from

  • CymitQuimica. Catalog Entry: 3,6-dichloropyrido[2,3-b]pyrazine (Source: Fluorochem).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyrido[2,3-b]pyrazines. Retrieved from

  • MDPI. Regioselective Lithiation and Functionalization of Chloropyrazines. (Contextual reactivity of pyrazine scaffold). Retrieved from

  • BLD Pharm. Heterocyclic Building Blocks Catalog. Retrieved from

Sources

Strategic Orthogonal Functionalization of 3,6-Dihalogenated Pyrido[2,3-b]pyrazines: A Technical Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged structural motif in modern medicinal chemistry, serving as the core framework for numerous kinase inhibitors and bioactive agents. Within this class, 3,6-dihalogenated pyrido[2,3-b]pyrazines (e.g., 3,6-dichloro or 3,6-dibromo derivatives) are highly valued as versatile building blocks. This whitepaper details the chemical causality behind their orthogonal functionalization, explores their target biology in kinase inhibition, and provides self-validating experimental workflows for drug development professionals.

Mechanistic Rationale: The Electronic Disparity of the Scaffold

To master the functionalization of the pyrido[2,3-b]pyrazine core, one must first understand the electronic causality governing its reactivity. The fused bicyclic system consists of a highly electron-deficient pyrazine ring (containing N1 and N4) and a moderately electron-deficient pyridine ring (containing N5).

When halogens are positioned at C-3 (pyrazine ring) and C-6 (pyridine ring), they exhibit vastly different reactivities toward oxidative addition by Palladium(0) or nucleophilic aromatic substitution (SNAr). The C-3 position, being adjacent to N4 and conjugated with N1, is significantly more electrophilic. This innate electronic disparity is the core causality that allows chemists to perform orthogonal functionalization —selectively reacting the C-3 position under mild conditions without requiring protecting groups, followed by functionalization of the C-6 position under harsher conditions[1].

Target Biology: Kinase Inhibition

Functionalized pyrido[2,3-b]pyrazines are potent competitive inhibitors of the ATP-binding pockets in various kinases. Recent structure-activity relationship (SAR) studies have demonstrated that replacing a standard quinoxaline core with a pyrido[2,3-b]pyrazine core drastically improves kinase binding affinity due to the additional hydrogen-bond acceptor provided by the pyridine nitrogen[2].

Key therapeutic targets include:

  • p38α Mitogen-Activated Protein Kinase (MAPK): Implicated in inflammatory diseases. Pyrido[2,3-b]pyrazine derivatives have shown superior inhibition profiles compared to their quinoxaline analogs[2].

  • Fibroblast Growth Factor Receptors (FGFR-1, 2, 3, & 4): Dysregulated in multiple malignancies. Specific 3,6-disubstituted derivatives exhibit nanomolar affinity for FGFR kinases[3].

Pathway A Kinase Activation (FGFR / p38α) B 3,6-Disubstituted Pyrido[2,3-b]pyrazine A->B Target C ATP-Binding Pocket Occupation B->C Competitive Inhibition D Downstream Signaling Arrest C->D Pathway Blockade

Figure 1: Mechanism of action for pyrido[2,3-b]pyrazine-mediated kinase inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the impact of core substitution on kinase inhibition, demonstrating the superiority of the pyrido[2,3-b]pyrazine scaffold.

Compound CoreSubstitution at C-3Substitution at C-6Target KinaseIC₅₀ (nM)
QuinoxalineArylAminep38α MAPK81
Pyrido[2,3-b]pyrazine ArylAminep38α MAPK38
Pyrido[2,3-b]pyrazine HeteroarylArylFGFR-1< 10
Pyrido[2,3-b]pyrazine AlkylaminoArylFGFR-315

(Data synthesized from[3] and[2])

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in the laboratory, the orthogonal functionalization of 3,6-dibromopyrido[2,3-b]pyrazine must be executed as a self-validating system. This means integrating strict In-Process Controls (IPCs) that dictate whether the synthesis proceeds to the next step or is aborted.

Workflow Start 3,6-Dihalo-pyrido[2,3-b]pyrazine (Starting Material) Step1 Pd-Catalyzed Suzuki Coupling (Regioselective at C-3) Start->Step1 Check1 IPC: LC-MS Analysis (Confirm Mono-substitution) Step1->Check1 Step2 Buchwald-Hartwig Amination (Functionalization at C-6) Check1->Step2 Pass Check2 Check2 Step2->Check2

Figure 2: Self-validating workflow for orthogonal functionalization of the dihalogenated scaffold.

Protocol: Regioselective Suzuki-Miyaura Coupling at C-3

Objective: Mono-arylation of 3,6-dibromopyrido[2,3-b]pyrazine exclusively at the C-3 position[4]. Causality: Utilizing a weak inorganic base (Na₂CO₃) and a low reaction temperature (60°C) restricts Pd(0) oxidative addition to the highly electron-deficient C-3 position, leaving the C-6 bromine intact for downstream functionalization.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 3,6-dibromopyrido[2,3-b]pyrazine (1.0 eq), the desired arylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Introduce degassed 1,4-dioxane/H₂O (4:1 v/v). Causality: The biphasic solvent system ensures optimal solubility of both the organic heterocycle and the inorganic base, facilitating smooth transmetalation.

  • Reaction Execution: Stir the mixture at 60°C under a nitrogen atmosphere for exactly 4 hours.

  • Self-Validation Checkpoint 1 (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL of HPLC-grade acetonitrile, filter, and analyze via LC-MS.

    • Validation Criteria: The mass spectrum must exhibit the mono-arylated product mass

      
      . The absence of the starting material and, critically, the absence of the di-arylated mass validates the regioselectivity. Action: If di-arylated product exceeds 5%, the thermal energy overcame the electronic activation barrier; abort the batch and restart with stricter thermal control.
      
  • Workup: Upon validation, cool the reaction to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Perform ¹H-NMR analysis. The preservation of the C-7 and C-8 proton coupling system confirms the structural integrity of the pyridine ring and validates that the C-6 halogen remains untouched.

Protocol: Buchwald-Hartwig Amination at C-6

Once the C-3 position is secured, the C-6 position can be functionalized using harsher conditions.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a vial with the C-3 arylated intermediate (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Reaction Execution: Suspend in anhydrous toluene and heat to 100°C for 12 hours. Causality: The elevated temperature and strong base are required to overcome the higher activation energy of the less electrophilic C-6 position.

  • Final Validation: Purify via flash chromatography and validate final compound purity (>98%) via analytical HPLC before biological assay testing.

Conclusion

The 3,6-dihalogenated pyrido[2,3-b]pyrazine scaffold is a cornerstone in the design of next-generation kinase inhibitors. By understanding the electronic causality of the fused ring system, medicinal chemists can leverage orthogonal functionalization to rapidly generate diverse, highly potent libraries. Implementing self-validating protocols ensures that these complex syntheses remain robust, reproducible, and scalable.

References

1.[4] Lassagne, F., Langlais, T., Caytan, E., Limanton, E., Paquin, L., Boullard, M., Courtel, C., Curbet, I., Gédéon, C., Lebreton, J., Picot, L., Thiéry, V., Souab, M., Baratte, B., Ruchaud, S., Bach, S., Roisnel, T., & Mongin, F. (2018). "From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines." Molecules, 23(11), 2961. Available at:[Link] 2.[3] Angibaud, P., Querolle, O., & Berdini, V. (2014). "Discovery of novel pyrido[2,3-b]pyrazine as fibroblast growth factor receptor (FGFR-1, 2, 3 & 4) kinase inhibitors with nanomolar affinity." ResearchGate. Available at:[Link] 3.[2] Watterson, S. H., et al. (2010). "Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry, 53(2), 81-96. Available at:[Link] 4.[1] Duez, S., et al. (2024). "Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents." Chemical Society Reviews. Available at:[Link]

Sources

Methodological & Application

synthesis of 3,6-Dichloropyrido[2,3-b]pyrazine from 2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of heterocyclic scaffolds for medicinal chemistry. It details the synthesis of 3,6-Dichloropyrido[2,3-b]pyrazine starting from 2,6-diaminopyridine .

Executive Summary & Strategic Analysis

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., PI3K, CDK inhibitors). The 3,6-dichloro substitution pattern is particularly valuable as it provides two differentiated electrophilic sites for sequential nucleophilic aromatic substitution (


), enabling the rapid construction of diverse libraries.

This protocol circumvents the need for expensive pre-functionalized bicyclic starting materials by building the core from the abundant 2,6-diaminopyridine . The synthesis relies on a "Nitration-Reduction-Cyclization-Functionalization" sequence.

Retrosynthetic Logic

The strategy disconnects the pyrazine ring to reveal a 2,3-diaminopyridine precursor. The 6-chloro substituent is installed via a Sandmeyer reaction, leveraging the latent amino group from the starting material.

Retrosynthesis Target 3,6-Dichloropyrido[2,3-b]pyrazine Inter1 6-Chloro-3-hydroxypyrido[2,3-b]pyrazine Target->Inter1 POCl3 (Deoxychlorination) Inter2 6-Amino-3-hydroxypyrido[2,3-b]pyrazine Inter1->Inter2 Sandmeyer (NH2 -> Cl) Inter3 2,3,6-Triaminopyridine (TAP) Inter2->Inter3 Glyoxylic Acid (Cyclization) Start 2,6-Diaminopyridine Inter3->Start 1. Nitration 2. Reduction

Figure 1: Retrosynthetic analysis showing the stepwise construction of the bicyclic core and functional group manipulations.

Detailed Synthetic Protocol

Phase 1: Preparation of 2,3,6-Triaminopyridine (TAP)

Objective: Introduce a nitrogen at the C3 position to enable pyrazine ring formation. Mechanism: Electrophilic aromatic substitution followed by nitro-group reduction.

Step 1.1: Nitration of 2,6-Diaminopyridine
  • Reagents: 2,6-Diaminopyridine (1.0 eq),

    
     (conc.), 
    
    
    
    (fuming).
  • Product: 2,6-Diamino-3-nitropyridine.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a thermometer and dropping funnel, dissolve 2,6-diaminopyridine (10.9 g, 100 mmol) in concentrated

    
     (50 mL). Maintain temperature 
    
    
    
    using an ice-salt bath.
    • Critical Note: The reaction is highly exothermic. Addition must be slow to prevent thermal runaway and decomposition.

  • Nitration: Add fuming

    
     (4.5 mL, 1.05 eq) dropwise over 30 minutes, keeping 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Heat to 
    
    
    
    for 30 minutes to ensure completion.
  • Quench: Pour the mixture onto crushed ice (300 g). Neutralize with concentrated

    
     to pH 8–9.
    
    • Observation: A yellow/orange precipitate (3-nitro isomer) will form.

  • Isolation: Filter the solid, wash with ice-cold water, and dry in a vacuum oven at

    
    .
    
    • Yield Expectations: 85–95%.[1]

Step 1.2: Reduction to 2,3,6-Triaminopyridine
  • Reagents:

    
     (gas), 10% Pd/C, Ethanol.
    
  • Alternative: Fe powder / HCl (if hydrogenation equipment is unavailable).

Protocol (Catalytic Hydrogenation):

  • Suspend 2,6-diamino-3-nitropyridine (15.4 g, 100 mmol) in ethanol (200 mL).

  • Add 10% Pd/C (1.5 g).

  • Hydrogenate at 30–50 psi (Parr shaker) for 4 hours at RT.

  • Workup: Filter through Celite under an inert atmosphere (

    
    ).
    
    • Critical Note: 2,3,6-Triaminopyridine is highly oxidation-sensitive (turns dark/black in air). Use the filtrate immediately in the next step or isolate as the hydrochloride salt (TAP·HCl) by adding concentrated HCl.

Phase 2: Pyrazine Ring Construction

Objective: Condense the vicinal diamine (positions 2,3) with a C2-synthon to form the pyrazine ring. Reagent Choice: Glyoxylic acid is selected to yield the 3-hydroxy (3-oxo) derivative.

Step 2.1: Cyclization
  • Reagents: 2,3,6-TAP (freshly prepared), Glyoxylic acid monohydrate (1.1 eq), Ethanol/Water.

  • Product: 6-Amino-pyrido[2,3-b]pyrazin-3(4H)-one.

Protocol:

  • To the ethanolic solution of 2,3,6-TAP (approx. 100 mmol) from Step 1.2, add a solution of glyoxylic acid monohydrate (10.1 g, 110 mmol) in water (20 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Regioselectivity Check: The reaction predominantly yields the 3-oxo isomer due to the higher nucleophilicity of the 2-amino group attacking the aldehyde of glyoxylic acid, while the 3-amino group attacks the carboxylic acid.

  • Isolation: Cool to

    
    . The product precipitates as a solid. Filter and wash with cold ethanol.
    
    • Characterization: The product exists in tautomeric equilibrium (3-hydroxy enol vs. 3-oxo amide).

Phase 3: Functionalization to Target

Objective: Convert the 6-amino and 3-hydroxy groups to chlorides.

Step 3.1: Sandmeyer Reaction (6-NH2

6-Cl)
  • Reagents:

    
    , HCl (aq), CuCl (Cuprous chloride).
    
  • Product: 6-Chloro-pyrido[2,3-b]pyrazin-3-ol.

Protocol:

  • Suspend 6-amino-pyrido[2,3-b]pyrazin-3-ol (10 g) in 6M HCl (100 mL). Cool to

    
    .
    
  • Diazotization: Add

    
     (1.1 eq) in water dropwise. Stir for 30 mins at 
    
    
    
    to form the diazonium salt.
  • Substitution: Slowly add the diazonium solution to a stirred solution of CuCl (1.2 eq) in concentrated HCl at

    
    .
    
  • Decomposition: Allow to warm to RT and stir until nitrogen evolution ceases.

  • Isolation: Adjust pH to ~4-5 with NaOAc. Filter the precipitate (6-chloro-3-hydroxy intermediate).

Step 3.2: Deoxychlorination (3-OH

3-Cl)
  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    (optional booster), DIPEA (catalytic).
  • Target: 3,6-Dichloropyrido[2,3-b]pyrazine.

Protocol:

  • Place the dried 6-chloro-pyrido[2,3-b]pyrazin-3-ol (5 g) in a dry flask.

  • Add

    
     (25 mL, excess). Add a catalytic amount of N,N-dimethylaniline or DMF (5 drops).
    
  • Reflux: Heat to

    
     for 3–5 hours. The suspension should clear as the chloride forms.
    
  • Quench (Hazard): Remove excess

    
     by rotary evaporation. Pour the residue slowly onto crushed ice/water with vigorous stirring.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    

Data Summary & Process Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 Nitration

Temp

90%
2 Reduction

Inert atmosphere95%
3 CyclizationGlyoxylic AcidReflux duration75%
4 Sandmeyer

Temp

60%
5 Chlorination

Anhydrous conditions80%

Reaction Pathway Visualization

Pathway DAP 2,6-Diaminopyridine Nitro 3-Nitro-2,6-DAP DAP->Nitro HNO3, H2SO4 Triamine 2,3,6-Triaminopyridine Nitro->Triamine H2, Pd/C Cyclized 6-Amino-3-hydroxy- pyrido[2,3-b]pyrazine Triamine->Cyclized Glyoxylic Acid ChloroInt 6-Chloro-3-hydroxy- pyrido[2,3-b]pyrazine Cyclized->ChloroInt NaNO2, HCl, CuCl Final 3,6-Dichloropyrido [2,3-b]pyrazine ChloroInt->Final POCl3, Reflux

Figure 2: Forward synthetic pathway illustrating the sequential functionalization.

References

  • Bernstein, J. et al. "Derivatives of 2,6-Diaminopyridine." Journal of the American Chemical Society, vol. 69, no. 5, 1947, pp. 1151–1158. Link (Validation of Nitration/Reduction of DAP).

  • Oswald, C. L. et al. "Synthesis of Pyrido[2,3-b]pyrazines." Journal of Heterocyclic Chemistry, vol. 47, no. 2, 2010.
  • Varkonyi, P. et al. "Regioselective Synthesis of Pyrido[2,3-b]pyrazine Derivatives." Heterocycles, vol. 57, no.[2][3][4] 1, 2002.[4] (Confirmation of Glyoxylic acid regioselectivity).

  • PubChem Compound Summary. "Pyrido[2,3-b]pyrazine." National Center for Biotechnology Information. Link (Structural verification).

  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyridopyrazines." Elsevier, 1996. (Authoritative text on fused pyrazine reactivity).

Sources

Application Notes and Protocols for the Regioselective Nucleophilic Substitution of 3,6-Dichloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and antagonists for various receptors.[1][2][3][4] The strategic functionalization of this scaffold is paramount for modulating pharmacological activity, and the 3,6-dichloropyrido[2,3-b]pyrazine derivative serves as a versatile starting material for introducing molecular diversity.

This guide provides a comprehensive overview of the regioselective nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyrido[2,3-b]pyrazine. We will delve into the underlying electronic and steric factors that govern the selective reaction at the C3 and C6 positions, and present detailed protocols for the targeted synthesis of mono-substituted derivatives.

Understanding the Regioselectivity: A Tale of Two Positions

The regioselectivity of nucleophilic attack on 3,6-dichloropyrido[2,3-b]pyrazine is a nuanced interplay of electronic and steric effects. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, combined with the influence of the fused pyridine ring, creates a unique electronic landscape.

Generally, in N-heterocycles, the positions ortho and para to the nitrogen atoms are activated towards nucleophilic attack. In the case of 3,6-dichloropyrido[2,3-b]pyrazine, both the C3 and C6 positions are susceptible to substitution. However, their reactivity is not identical. The C3 position is adjacent to a nitrogen atom in the pyrazine ring, while the C6 position is influenced by the fused pyridine ring.

Computational studies on related dichlorinated heterocyclic systems, such as dichloropyrazines and dichloropyrimidines, have shown that the relative reactivity of different positions can be predicted by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and electrostatic potential maps.[5][6] For 3,6-dichloropyrido[2,3-b]pyrazine, it is anticipated that the C6 position may be slightly more electron-deficient and thus more susceptible to nucleophilic attack under certain conditions. However, the outcome can be highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Key Factors Influencing Regioselectivity:

  • Nucleophile Strength and Steric Bulk: Harder, less sterically hindered nucleophiles may favor one position over the other. Bulky nucleophiles will preferentially attack the less sterically encumbered position.

  • Solvent Polarity: Polar aprotic solvents are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate. The choice of solvent can also influence the regioselectivity.

  • Temperature: In cases where the activation energies for attack at the C3 and C6 positions are similar, the reaction may be temperature-dependent, with the thermodynamically more stable product being favored at higher temperatures.

Experimental Protocols: A Practical Guide

The following protocols are based on established procedures for the regioselective nucleophilic substitution of structurally similar dichlorinated N-heterocycles, such as 3,6-dichloropyridazine.[7][8][9] These should be considered as starting points and may require optimization for 3,6-dichloropyrido[2,3-b]pyrazine.

General Workflow for Regioselective Nucleophilic Substitution

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Analysis Start 3,6-Dichloropyrido[2,3-b]pyrazine Reaction_Vessel Inert Atmosphere (N2 or Ar) Start->Reaction_Vessel Nucleophile Amine, Alkoxide, or Thiolate Nucleophile->Reaction_Vessel Solvent Anhydrous Polar Aprotic Solvent (e.g., DMF, DMA, NMP) Solvent->Reaction_Vessel Base Base (e.g., K2CO3, DIPEA) Base->Reaction_Vessel Heating Heat to appropriate temperature (e.g., 80-150 °C) Reaction_Vessel->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Characterization Characterize by NMR, MS, etc. Purification->Characterization G cluster_0 Nucleophilic Attack at C6 cluster_1 Nucleophilic Attack at C3 Start_C6 3,6-Dichloropyrido[2,3-b]pyrazine Intermediate_C6 Meisenheimer Complex (Attack at C6) Start_C6->Intermediate_C6 + Nu- Start_C3 3,6-Dichloropyrido[2,3-b]pyrazine Product_C6 6-Substituted-3-chloropyrido[2,3-b]pyrazine Intermediate_C6->Product_C6 - Cl- Intermediate_C3 Meisenheimer Complex (Attack at C3) Start_C3->Intermediate_C3 + Nu- Product_C3 3-Substituted-6-chloropyrido[2,3-b]pyrazine Intermediate_C3->Product_C3 - Cl-

Sources

A Researcher's Guide to the Selective Functionalization of C3 and C6 Chloro-Substituted Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the strategic functionalization of the C3 and C6 positions of the pyrido[2,3-b]pyrazine scaffold, a core heterocyclic motif of significant interest in medicinal chemistry. Pyrido[2,3-b]pyrazines are integral to the development of a range of therapeutic agents, and the ability to selectively modify their structure is paramount for generating novel drug candidates with enhanced potency and specificity.[1][2][3][4]

The inherent electronic and steric disparities between the C3 and C6 positions, both substituted with chlorine atoms, present a unique synthetic challenge and opportunity. This guide will dissect the underlying principles governing the differential reactivity of these two sites and provide detailed, field-proven protocols for their selective modification through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity Landscape: C3 vs. C6

The pyrido[2,3-b]pyrazine ring system is an electron-deficient heterocycle due to the presence of four nitrogen atoms. This electron deficiency activates the chlorine-substituted carbon atoms towards nucleophilic attack. However, the reactivity of the C3 and C6 positions is not identical. The precise electronic distribution and steric environment around each chlorine atom dictate the preferred site of reaction under different conditions.

Electronic Effects: The pyridine nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, which is more pronounced at the C2 and C4 positions. In the pyrido[2,3-b]pyrazine system, this effect extends to the pyrazine ring, influencing the electrophilicity of the C3 and C6 carbons. Generally, positions para to a ring nitrogen are highly activated towards nucleophilic attack. In this scaffold, the C6 position is para to N5, while the C3 position is para to N8. The cumulative electron-withdrawing influence of the pyrazine nitrogens (N1 and N4) further modulates the reactivity.

Steric Hindrance: The C3 position is flanked by two nitrogen atoms (N2 and N4), creating a more sterically hindered environment compared to the C6 position, which is adjacent to a CH group at C7 and a nitrogen atom at N5. This steric difference can be exploited to achieve selective functionalization, particularly with bulky nucleophiles or catalyst-ligand complexes.

Strategic Functionalization: Pathways to Selective Modification

The selective functionalization of the C3 and C6 chloro-substituents can be achieved through two primary synthetic strategies:

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the reaction of a nucleophile with the electron-deficient pyrido[2,3-b]pyrazine core, leading to the displacement of a chloride ion. The regioselectivity is primarily governed by the intrinsic electronic properties of the scaffold.

  • Palladium-Catalyzed Cross-Coupling Reactions: These versatile reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allow for the formation of carbon-carbon and carbon-nitrogen bonds. Here, selectivity can be finely tuned by the judicious choice of catalyst, ligand, and reaction conditions, sometimes overriding the inherent electronic preferences of the substrate.

The following diagram illustrates the general approaches for the selective functionalization of 3,6-dichloropyrido[2,3-b]pyrazine.

G cluster_start Starting Material cluster_c6 C6 Functionalization cluster_c3 C3 Functionalization 3,6-Dichloropyrido[2,3-b]pyrazine 3,6-Dichloropyrido[2,3-b]pyrazine C6_SNAr Nucleophilic Aromatic Substitution (SNAr) 3,6-Dichloropyrido[2,3-b]pyrazine->C6_SNAr  High  Selectivity C6_CrossCoupling Pd-Catalyzed Cross-Coupling 3,6-Dichloropyrido[2,3-b]pyrazine->C6_CrossCoupling  Tunable  Selectivity 3-Chloro-6-substituted-pyrido[2,3-b]pyrazine 3-Chloro-6-substituted-pyrido[2,3-b]pyrazine C6_SNAr->3-Chloro-6-substituted-pyrido[2,3-b]pyrazine C6_CrossCoupling->3-Chloro-6-substituted-pyrido[2,3-b]pyrazine C3_CrossCoupling Pd-Catalyzed Cross-Coupling (Ligand Controlled) 3-Chloro-6-substituted-pyrido[2,3-b]pyrazine->C3_CrossCoupling  Stepwise  Functionalization 6-Chloro-3-substituted-pyrido[2,3-b]pyrazine 6-Chloro-3-substituted-pyrido[2,3-b]pyrazine C3_CrossCoupling->6-Chloro-3-substituted-pyrido[2,3-b]pyrazine G 3,6-Dichloropyrido[2,3-b]pyrazine Cl-PyridoPyrazine-Cl Product Cl-PyridoPyrazine-NH2 3,6-Dichloropyrido[2,3-b]pyrazine->Product Solvent, ΔT Ammonia NH3 (aq) Ammonia->Product

Caption: Selective C6-amination via SNAr.

Materials:

  • 3,6-Dichloropyrido[2,3-b]pyrazine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 3,6-dichloropyrido[2,3-b]pyrazine (1.0 eq) in ethanol (10 mL/mmol), add aqueous ammonia (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-amino-3-chloropyrido[2,3-b]pyrazine.

Expected Outcome:

This reaction is expected to yield the C6-aminated product with high selectivity over the C3 isomer. The yield will vary depending on the specific reaction conditions and the purity of the starting material.

ProductPosition of AminationTypical YieldReference
6-Amino-3-chloropyrido[2,3-b]pyrazineC6Good to ExcellentAnalogous to [5]
Protocol 2: Selective C3-Arylation via Ligand-Controlled Suzuki-Miyaura Cross-Coupling

While the C6 position is generally more reactive towards SNAr, palladium-catalyzed cross-coupling reactions offer a powerful tool to reverse this selectivity. The choice of phosphine ligand is crucial in directing the oxidative addition of the palladium catalyst to a specific C-Cl bond. Bulky, electron-rich ligands can favor reaction at the more sterically hindered C3 position. This principle has been demonstrated in other dihaloheterocyclic systems. [6] Reaction Scheme:

G 3,6-Dichloropyrido[2,3-b]pyrazine Cl-PyridoPyrazine-Cl Product Cl-PyridoPyrazine-Ar 3,6-Dichloropyrido[2,3-b]pyrazine->Product Pd Catalyst, Bulky Ligand, Base, Solvent, ΔT ArylboronicAcid Ar-B(OH)2 ArylboronicAcid->Product

Caption: Selective C3-arylation via Suzuki-Miyaura coupling.

Materials:

  • 3,6-Dichloropyrido[2,3-b]pyrazine

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) (0.10 eq)

  • Potassium phosphate (K3PO4) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 3,6-dichloropyrido[2,3-b]pyrazine (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)2 (0.05 eq), the phosphine ligand (0.10 eq), and K3PO4 (2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction for the formation of the mono-arylated product and consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired 6-chloro-3-aryl-pyrido[2,3-b]pyrazine.

Expected Outcome:

By employing a bulky, electron-rich ligand, the reaction is expected to favor the formation of the C3-arylated product. The selectivity and yield will be highly dependent on the specific ligand and arylboronic acid used.

ProductPosition of ArylationKey Factor for SelectivityReference Principle
6-Chloro-3-aryl-pyrido[2,3-b]pyrazineC3Bulky, electron-rich phosphine ligand[6]

Summary and Outlook

The selective functionalization of the C3 and C6 positions of the pyrido[2,3-b]pyrazine scaffold is a critical capability for the exploration of this important chemical space in drug discovery. The inherent electronic preference for nucleophilic attack at the C6 position can be effectively utilized for selective amination and other SNAr reactions. Conversely, the power of modern palladium catalysis, particularly through strategic ligand selection, allows for the targeted functionalization of the more sterically encumbered C3 position.

The protocols provided in this guide offer a solid foundation for researchers to develop and optimize synthetic routes to novel pyrido[2,3-b]pyrazine derivatives. Further exploration of different catalysts, ligands, and reaction conditions will undoubtedly lead to even more refined and versatile methods for the selective modification of this valuable heterocyclic core.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. - ResearchGate. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. Available at: [Link]

  • Kinetic study on the anelation of heterocycles. 2. Pyrido[2,3-b]pyrazine and pyrido[3,4-b]pyrazine derivatives synthesized by the Hinsberg reaction - Lookchem. Available at: [Link]

Sources

Application Note: Precision Functionalization of 3,6-Dichloropyrido[2,3-b]pyrazine via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 3,6-Dichloropyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for ATP-competitive kinase inhibitors (e.g., p38 MAP kinase, Raf inhibitors). The presence of two chlorine atoms at the C3 (pyrazine ring) and C6 (pyridine ring) positions offers a unique opportunity for sequential, regioselective functionalization.

This Application Note details the protocols for Sonogashira cross-coupling on this scaffold. The core scientific challenge is controlling regioselectivity. Based on electronic structure analysis and empirical data from analogous heterocyclic systems, the C3-position is electronically more deficient and thus more reactive toward oxidative addition by Palladium(0) than the C6-position. This electronic bias allows for highly selective mono-alkynylation at C3 under mild conditions, followed by subsequent functionalization at C6 under more forcing conditions.

Mechanistic Insight: The Regioselectivity Decision Tree

To achieve reproducible results, researchers must understand the electronic landscape of the substrate. The pyrido[2,3-b]pyrazine system is a fused 6,6-heterocycle.

  • C3-Position (Pyrazine Ring): This carbon is part of a diaza-ring (pyrazine) and is situated para to the bridgehead nitrogen. The pyrazine ring is significantly more

    
    -electron deficient than the pyridine ring, making the C3-Cl bond highly susceptible to oxidative addition by the Pd(0) catalyst.
    
  • C6-Position (Pyridine Ring): While still activated compared to a chlorobenzene, the pyridine ring is relatively more electron-rich than the pyrazine ring. Consequently, the C6-Cl bond has a higher activation energy barrier for Pd insertion.

Visualization: Regioselectivity Pathway

Regioselectivity cluster_legend Reactivity Order SM 3,6-Dichloropyrido[2,3-b]pyrazine C3_Product C3-Alkynyl Product (Major Kinetic Product) SM->C3_Product Pd(0), Cu(I), RT (Kinetic Control) C6_Product C6-Alkynyl Product (Minor/Trace) SM->C6_Product High Temp (Rare) Bis_Product 3,6-Bis(alkynyl) Product (Thermodynamic Product) C3_Product->Bis_Product Pd(0), Cu(I), 80°C Excess Alkyne Legend Reactivity: C3-Cl >> C6-Cl

Figure 1: Reaction pathway demonstrating the kinetic preference for C3 substitution over C6.

Experimental Protocols

Protocol A: C3-Selective Mono-Alkynylation

Objective: Isolate the 3-alkynyl-6-chloropyrido[2,3-b]pyrazine with >95% regioselectivity.

Reagents & Materials:

  • Substrate: 3,6-Dichloropyrido[2,3-b]pyrazine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (2-3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing (Critical): In a flame-dried Schlenk flask equipped with a stir bar, combine the solvent and base. Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen (prevents Glaser homocoupling of the alkyne and catalyst oxidation).

  • Catalyst Loading: Add the Pd(PPh₃)₂Cl₂ and CuI to the flask under a positive stream of inert gas. The solution typically turns yellow/orange.

  • Substrate Addition: Add 3,6-Dichloropyrido[2,3-b]pyrazine. Stir for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe at Room Temperature (20-25°C) .

    • Note: Do not heat. Heating at this stage promotes bis-coupling.

  • Reaction Monitoring: Stir at RT. Monitor by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.

    • Endpoint: Disappearance of starting material. Appearance of mono-substituted product (

      
      ).
      
  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C3-product usually elutes after the bis-product (if any formed) but before the starting material.

Protocol B: Sequential C6-Functionalization (Synthesis of Unsymmetrical Bis-Alkynes)

Objective: Install a second, different alkyne at the C6 position.

Reagents:

  • Substrate: 3-Alkynyl-6-chloropyrido[2,3-b]pyrazine (from Protocol A)

  • Alkyne 2: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

    • Note: The C6 position is less reactive; a more robust catalyst or Pd(0) source is often beneficial.

  • Solvent: DMF or 1,4-Dioxane

  • Temperature: 80°C

Methodology:

  • Using the isolated product from Protocol A, repeat the degassing setup.

  • Use DMF as the solvent to allow for higher reaction temperatures.

  • Add the second alkyne and heat the reaction mixture to 80°C .

  • Monitor closely by LC-MS. Reaction times may extend to 6-12 hours.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-proven solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Homocoupling (Glaser) Oxygen presence; Excess CuIDegas solvents rigorously (Freeze-Pump-Thaw). Reduce CuI to 1 mol%.
Low Conversion (C3) Catalyst poisoning (N-chelation)Switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement). Increase temp to 40°C.
Loss of Regioselectivity Temperature too highStrictly maintain RT or cool to 0°C during alkyne addition.
Hydrolysis of C-Cl Wet solvents (forming pyridone)Use anhydrous solvents stored over molecular sieves.
Product Instability Acid sensitivity of alkyneUse basic alumina for purification instead of silica gel.
Workflow Visualization

Workflow Setup 1. Setup & Degassing (Argon/N2, 15 min) Mix 2. Catalyst & Substrate Mix (Pd/Cu + 3,6-Dichloro) Setup->Mix Addition 3. Controlled Alkyne Addition (Dropwise @ RT) Mix->Addition Monitor 4. Monitor (LCMS/TLC) Check for Mono vs Bis Addition->Monitor Monitor->Addition Incomplete (Add time/cat) Quench 5. Workup (EtOAc/Brine) Monitor->Quench Complete Purify 6. Purification (Flash Chromatography) Quench->Purify

Figure 2: Operational workflow for ensuring high-fidelity Sonogashira coupling.

References

  • Scaffold Synthesis & Properties

    • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[2][3] (2023).[3] Discusses the electronic properties and synthesis of the core scaffold.

  • Sonogashira Reaction Mechanisms

    • Sonogashira Coupling. (2024).[1][4] Comprehensive guide on catalyst cycles and copper co-catalysis.

  • Regioselectivity in Dichloro-Heterocycles

    • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[5] (2025).[5][6] Provides the theoretical basis for reactivity differences in chlorinated pyrazines.[5]

  • General Protocol Grounding

    • Sonogashira Coupling - Organic Chemistry Portal.[7] (2024).[1][4] Standard conditions for aryl halide couplings.

Sources

Synthesis of Kinase Inhibitors Utilizing the 3,6-Dichloropyrido[2,3-b]pyrazine Intermediate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and experimental protocols for the synthesis of kinase inhibitors using the versatile intermediate, 3,6-Dichloropyrido[2,3-b]pyrazine. This document is designed to offer not just a set of instructions, but a deeper understanding of the chemical principles and strategic considerations involved in the synthesis of potent and selective kinase inhibitors.

Introduction: The Privileged Scaffold of Pyrido[2,3-b]pyrazine in Kinase Inhibition

The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its utility in the development of various therapeutic agents. Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with the ATP-binding pocket of various kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

The 3,6-Dichloropyrido[2,3-b]pyrazine intermediate is a particularly valuable starting material for the synthesis of a diverse library of kinase inhibitors. The two chlorine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the strategic introduction of various functional groups. This site-selective functionalization is key to tuning the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.

Strategic Synthesis of a Kinase Inhibitor Intermediate: A Representative Protocol

The following protocol details the synthesis of a key intermediate, 3-amino-6-chloropyrido[2,3-b]pyrazine, from 3,6-Dichloropyrido[2,3-b]pyrazine. This transformation is a foundational step in the synthesis of many kinase inhibitors, where the remaining chlorine atom can be further functionalized, for instance, through a Suzuki or Sonogashira coupling, to introduce additional pharmacophoric elements.

Protocol: Synthesis of 3-amino-6-chloropyrido[2,3-b]pyrazine

This protocol is adapted from established methodologies for the selective amination of dichlorinated pyridazine and pyrazine systems.

Materials:

  • 3,6-Dichloropyrido[2,3-b]pyrazine

  • Ammonia in a suitable solvent (e.g., 7N ammonia in methanol or aqueous ammonia)

  • A pressure-rated reaction vessel (e.g., a sealed tube or a microwave reactor vial)

  • An appropriate reaction solvent (e.g., methanol, ethanol, or water)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of dichloromethane and methanol)

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Microwave reactor (optional, for accelerated reaction times)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • NMR spectrometer and mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, dissolve 3,6-Dichloropyrido[2,3-b]pyrazine (1.0 equivalent) in the chosen solvent (e.g., methanol).

  • Addition of Ammonia: Add a solution of ammonia (a significant excess, typically 5-10 equivalents) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and time will vary depending on the specific substrate and the desired outcome. Typical conditions range from 80°C to 150°C for several hours to overnight. Microwave irradiation can often significantly reduce the reaction time.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood.

  • Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purification: The crude product is then purified by silica gel column chromatography. The appropriate eluent system (e.g., a gradient of methanol in dichloromethane) should be determined by TLC analysis.

  • Characterization: The purified product, 3-amino-6-chloropyrido[2,3-b]pyrazine, should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:
  • Excess Ammonia: The use of a large excess of ammonia is crucial to drive the reaction towards the mono-substituted product and to minimize the formation of the di-substituted by-product.

  • Sealed Vessel and Heat: The SNAr reaction on the electron-deficient pyridopyrazine ring requires energy to overcome the activation barrier. Heating in a sealed vessel maintains the concentration of the volatile ammonia and allows the reaction to proceed at a reasonable rate.

  • Solvent Choice: The choice of a polar protic solvent like methanol or ethanol helps to solvate the ionic intermediates formed during the SNAr mechanism, thereby stabilizing them and facilitating the reaction.

  • Purification: Column chromatography is essential to separate the desired mono-amino product from unreacted starting material, the di-amino byproduct, and any other impurities.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation described in the protocol.

SynthesisWorkflow Start 3,6-Dichloropyrido[2,3-b]pyrazine Intermediate 3-amino-6-chloropyrido[2,3-b]pyrazine Start->Intermediate Nucleophilic Aromatic Substitution (NH3, Heat) Final_Kinase_Inhibitor Diverse Kinase Inhibitors Intermediate->Final_Kinase_Inhibitor Further Functionalization (e.g., Suzuki, Sonogashira Coupling) caption Synthetic pathway from the dichlorinated intermediate.

Caption: Synthetic pathway from the dichlorinated intermediate.

Data Presentation: Representative Kinase Inhibitor Data

The following table presents representative data for kinase inhibitors derived from pyridopyrazine scaffolds, illustrating the potency that can be achieved through modifications of this core structure.

Compound IDTarget KinaseIC₅₀ (nM)Reference
TAK-593 VEGFR20.95[1]
GSK2256098 FAK0.4 (Kᵢ)[2]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ is the inhibition constant.

Further Synthetic Elaboration: Accessing Diverse Kinase Inhibitors

The 3-amino-6-chloropyrido[2,3-b]pyrazine intermediate is a versatile platform for the synthesis of a wide range of kinase inhibitors. The remaining chlorine atom at the 6-position can be readily displaced or used in cross-coupling reactions to introduce various aryl or heteroaryl groups. These groups can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

For example, a subsequent Suzuki coupling reaction could be employed to introduce a substituted phenyl ring at the 6-position, a common feature in many kinase inhibitors that occupies the hydrophobic region of the ATP-binding pocket. Alternatively, a Sonogashira coupling can be used to install an alkyne moiety, which can serve as a handle for further functionalization or as a key interacting group itself.[3][4]

Conclusion

The 3,6-Dichloropyrido[2,3-b]pyrazine intermediate represents a highly valuable and strategic starting point for the synthesis of novel kinase inhibitors. The ability to perform selective nucleophilic aromatic substitutions and subsequent cross-coupling reactions allows for the systematic exploration of chemical space around the pyridopyrazine scaffold. This, in turn, facilitates the development of potent and selective kinase inhibitors with the potential for therapeutic intervention in a variety of diseases. The protocol and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry.

References

  • Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. PubMed. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the microwave-assisted synthesis of pyrido[2,3-b]pyrazine derivatives. It integrates mechanistic insights, detailed protocols, and critical troubleshooting steps designed for professional researchers.

Executive Summary & Biological Significance

Pyrido[2,3-b]pyrazine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivities including EGFR tyrosine kinase inhibition (anticancer), TRPV1 antagonism (pain management), and antibacterial properties.

Traditional synthesis via the condensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds often suffers from prolonged reaction times (6–12 hours), harsh reflux conditions, and moderate yields due to the lower nucleophilicity of the pyridine amines compared to benzene analogs (quinoxalines).

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers through dipolar polarization and ionic conduction , enabling:

  • Reaction Time Reduction: From hours to minutes (typically 5–20 min).

  • Yield Enhancement: Increases from ~60% to >85%.

  • Green Chemistry: Reduction or elimination of volatile organic solvents.

Mechanistic Insight: The Condensation Pathway

The formation of the pyrido[2,3-b]pyrazine core proceeds via a double condensation reaction. Understanding the electronic disparity between the two amino groups on the 2,3-diaminopyridine is critical for regioselectivity.

  • Step 1: Nucleophilic attack of the more nucleophilic 3-amino group (less deactivated by the ring nitrogen) on the more electrophilic carbonyl of the 1,2-diketone.

  • Step 2: Formation of a mono-Schiff base intermediate.

  • Step 3: Intramolecular cyclization by the 2-amino group followed by dehydration to aromatize the system.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Reactants 2,3-Diaminopyridine + 1,2-Diketone Intermediate Schiff Base Intermediate Reactants->Intermediate Nucleophilic Attack (3-NH₂ preferred) Transition Cyclization (- H₂O) Intermediate->Transition MW Irradiation (Dipolar Polarization) Product Pyrido[2,3-b]pyrazine Derivative Transition->Product Dehydration & Aromatization

Caption: Mechanistic pathway for the condensation of 2,3-diaminopyridine with 1,2-dicarbonyls under microwave irradiation.

Experimental Protocols

Two validated protocols are provided. Protocol A is the "Green" method suitable for high-throughput screening. Protocol B is the "Robust" method for sterically hindered or electronically deactivated substrates.

Protocol A: Catalyst-Free Green Synthesis (Water/Ethanol)

Best for: Standard aromatic 1,2-diketones (e.g., Benzil) and oxalic acid derivatives.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • 1,2-Diketone (e.g., Benzil, 1.0 mmol)

  • Solvent: Water (2 mL) or Ethanol:Water (1:1 v/v)

  • Microwave Reactor: Monowave or similar single-mode reactor.

Procedure:

  • Charging: In a 10 mL microwave process vial, mix 1.0 mmol of 2,3-diaminopyridine and 1.0 mmol of the 1,2-diketone.

  • Solvent: Add 2 mL of deionized water. (Note: Reactants may not dissolve immediately; MW heating will solubilize them).

  • Irradiation: Cap the vial and irradiate using the following parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High (600 rpm)

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Acid-Catalyzed Synthesis (Acetic Acid)

Best for: Deactivated substrates or when high regioselectivity is required.

Materials:

  • 2,3-Diaminopyridine (1.0 mmol)

  • Substituted 1,2-Diketone (1.0 mmol)

  • Solvent/Catalyst: Glacial Acetic Acid (2 mL)

Procedure:

  • Charging: Dissolve reactants in 2 mL of glacial acetic acid in a 10 mL MW vial.

  • Irradiation:

    • Temperature: 140 °C

    • Time: 5–8 minutes

    • Power: Dynamic

  • Work-up: Pour the reaction mixture into crushed ice (20 g). Neutralize with 10% NaHCO₃ solution until pH ~7.

  • Isolation: Collect the precipitate by filtration. Wash thoroughly with water to remove acetate salts.

  • Drying: Dry under vacuum at 60 °C.

Method Comparison: Microwave vs. Conventional

The following data highlights the efficiency gains using MW irradiation for the synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine (from 2,3-diaminopyridine + benzil).

ParameterConventional Reflux (Ethanol/AcOH)Microwave Method (Protocol A/B)Improvement Factor
Reaction Time 6 – 12 Hours5 – 15 Minutes~40x Faster
Catalyst Often requires p-TSA or HClNone or weak acid (AcOH)Greener
Yield 55 – 68%85 – 94%+25% Yield
Energy Usage High (Continuous heating)Low (Targeted heating)Efficient
Purity (Crude) Moderate (Requires chromatography)High (Simple filtration)Streamlined

Critical Troubleshooting & Optimization

Issue: Regioisomers in Asymmetric Ketones When reacting 2,3-diaminopyridine with an unsymmetrical 1,2-diketone (e.g., 1-phenyl-1,2-propanedione), two isomers are possible (2-methyl-3-phenyl- vs. 3-methyl-2-phenyl-).

  • Causality: The 3-amino group of the pyridine is more nucleophilic than the 2-amino group.

  • Solution: The 3-amino group will preferentially attack the more electrophilic carbonyl carbon. Use Protocol B (Acetic Acid) to protonate the pyridine nitrogen, enhancing the electronic differentiation between the amines and improving regioselectivity.

Issue: Incomplete Conversion

  • Check: Ensure the vial is sealed properly. MW synthesis relies on autogenic pressure (typically 2–5 bar at 120°C) to superheat the solvent.

  • Adjustment: Increase temperature by 20°C rather than extending time.

Figure 2: Experimental Workflow

Workflow Start Weigh Reactants (1:1 Stoichiometry) Solvent Add Solvent (Water or AcOH) Start->Solvent MW MW Irradiation 120-140°C, 5-15 min Solvent->MW Cool Cool to RT (Precipitation) MW->Cool Filter Filtration & Wash (Cold EtOH/H₂O) Cool->Filter Analysis Analysis (NMR, MP, IR) Filter->Analysis

Caption: Step-by-step workflow for the microwave-assisted synthesis of pyrido[2,3-b]pyrazine.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives

    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.[1]

    • Source: RSC Advances, 2023.
    • URL:[Link]

    • Relevance: Validates the biological importance and general condens
  • Functionalization of Pyrido[2,3-b]pyrazine

    • Title: From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines.
    • Source: Molecules, 2018.
    • URL:[Link]

    • Relevance: Provides structural characterization data (NMR)
  • Microwave-Assisted Heterocyclic Synthesis (General Reference)

    • Title: Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles (Analogous Green Protocol).
    • Source: Synlett, 2015.[2]

    • Relevance: Demonstrates the efficacy of catalyst-free microwave protocols for similar nitrogen-rich heterocycles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,6-Dichloropyrido[2,3-b]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,6-Dichloropyrido[2,3-b]pyrazine. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this critical heterocyclic intermediate. We will explore the nuances of the core condensation reaction, troubleshoot common experimental challenges, and provide field-tested protocols to streamline your synthesis.

Part 1: Understanding the Core Reaction & Common Stumbling Blocks (FAQs)

This section addresses the most frequent issues encountered during the synthesis of the pyrido[2,3-b]pyrazine scaffold, focusing on the crucial condensation step.

Q1: What is the fundamental reaction for forming the pyrido[2,3-b]pyrazine core, and what are the typical starting materials?

The pyrido[2,3-b]pyrazine ring system is most commonly synthesized through the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.[1][2] The reaction involves the formation of two carbon-nitrogen bonds, leading to the bicyclic heteroaromatic product. The subsequent chlorination, typically with a strong chlorinating agent like phosphorus oxychloride (POCl₃), installs the chloro groups at the 3- and 6-positions.

Below is a general workflow for the synthesis.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 2,3-Diaminopyridine Derivative C Pyrido[2,3-b]pyrazine Core A->C Condensation B α-Dicarbonyl Compound B->C E 3,6-Dichloropyrido[2,3-b]pyrazine C->E Chlorination D Chlorinating Agent (e.g., POCl₃) D->E

Caption: General synthetic workflow for 3,6-Dichloropyrido[2,3-b]pyrazine.

Q2: My condensation reaction yield is low. What are the most likely causes and how can I fix them?

Low yields are often traced back to issues with reaction conditions, reagent purity, or side reactions. The troubleshooting diagram below outlines a systematic approach to identifying and resolving these problems.

G start Low Yield Observed purity Verify Purity of Starting Materials (Diaminopyridine & Dicarbonyl) start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed side_reactions Investigate Side Reactions conditions->side_reactions Yield Still Low temp Adjust Temperature (Lower temp can increase regioselectivity) conditions->temp solvent Change Solvent (Acidic solvents like TFAA can improve yield) conditions->solvent catalyst Introduce Catalyst (e.g., p-TSA) conditions->catalyst hydrolysis Ensure Anhydrous Conditions (To prevent hydrolysis of reagents) side_reactions->hydrolysis stoichiometry Control Stoichiometry (Use precise 1:1 molar ratios) side_reactions->stoichiometry purification Refine Purification Method (e.g., Column Chromatography, Recrystallization) side_reactions->purification Side Products Identified

Caption: Troubleshooting Decision Tree for Low Yield Condensation Reactions.

Several factors can dramatically influence the outcome:

  • Regioselectivity: When using an unsymmetrical dicarbonyl compound, two different regioisomers can form.[1] These isomers may have significantly different properties and biological activities. Lowering the reaction temperature and using acidic solvents like acetic acid or trifluoroacetic acid (TFAA) has been shown to increase the formation of the desired isomer.[1]

  • Catalysis: The reaction can be sluggish without a catalyst. Studies have shown that using an acid catalyst, such as p-Toluenesulfonic acid (p-TSA), can significantly improve reaction rates and yields.[3]

  • Solvent Choice: The polarity and nature of the solvent are critical. While DMF and ethanol are common, switching to an acidic solvent can improve regioselectivity and drive the reaction to completion.[1][3]

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of starting materials or intermediates.[4] Always use oven-dried glassware and anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Q3: I'm observing significant byproduct formation during the chlorination step. What are these impurities and how can I minimize them?

The chlorination step, typically using POCl₃, is highly aggressive and can lead to several byproducts if not properly controlled.

  • Common Side Products: In similar heterocyclic systems, side reactions can include the formation of intractable precipitates, dimers, or trimers, especially if lithiation routes are attempted without careful control.[5] Over-chlorination or reaction with the solvent are also potential issues.

  • Minimization Strategies:

    • Temperature Control: The reaction with POCl₃ is often exothermic. Maintain strict temperature control, typically in the range of 90-140°C, as excessively high temperatures can promote byproduct formation.[6]

    • Stoichiometry: Use a controlled excess of POCl₃. While an excess is needed to drive the reaction, a very large excess can lead to more impurities.

    • Use of a Base/Solvent: Sometimes a base like pyridine is used in conjunction with POCl₃.[6] This can influence the reaction profile. Alternatively, solvents like chloroform have been used.[7] The choice can affect reaction time and purity.

Q4: My final product, 3,6-Dichloropyrido[2,3-b]pyrazine, is difficult to purify. What are the recommended purification techniques?

Purification of chlorinated heterocycles can be challenging. Standard recrystallization from common solvents like aqueous alcohol may fail or even decrease purity.[8]

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[4][6] A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[3]

  • Recrystallization: If the product is a solid, recrystallization can yield high-purity material.[4] However, solvent screening is crucial. Ethyl acetate is a solvent mentioned for recrystallizing related pyrido[2,3-b]pyrazine derivatives.[3]

  • Chemical Treatment of Impurities: For the closely related 3,6-dichloropyridazine, a method involving treatment with sodium metabisulfite has been patented.[8] The sulfite reacts with certain impurities, increasing their solubility in the aqueous mother liquor and allowing the purer product to be crystallized and filtered off.[8] This approach may be adaptable for removing similar impurities in your synthesis.

Part 2: Optimized Protocols & Data

This section provides a reference protocol based on successful syntheses of related structures and a table summarizing the impact of various reaction parameters.

Protocol: Catalyzed Condensation for Pyrido[2,3-b]pyrazine Core Synthesis

This protocol is adapted from a multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives with demonstrated high yields.[3]

Materials:

  • Substituted 2,3-diaminopyridine (1.0 mmol)

  • α-Dicarbonyl compound (e.g., indane-1,3-dione) (1.0 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)

  • Ethanol (15 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2,3-diaminopyridine (1.0 mmol), the α-dicarbonyl compound (1.0 mmol), and p-TSA (0.2 mmol).

  • Add 15 mL of ethanol to the flask.

  • Heat the mixture to reflux and stir for approximately 8-9 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 70% petroleum ether / 30% ethyl acetate).[3]

  • Once the reaction is complete, allow the solution to cool gradually to room temperature.

  • The formation of solid precipitates indicates product formation.

  • Filter the solid product and wash sequentially with cold water and cold ethanol.

  • For further purification, recrystallize the product from ethyl acetate.[3]

  • Dry the final product under vacuum overnight.

Table: Impact of Reaction Parameters on Yield

This table summarizes findings from studies on pyrido[2,3-b]pyrazine synthesis, highlighting how different conditions can affect the reaction outcome.

ParameterCondition TestedObservationYieldReference
Catalyst No Catalyst vs. 20 mol% p-TSAThe presence of p-TSA was critical for achieving a high yield.Up to 89%[3]
Solvent H₂O, Ethanol, DCM, THF, CH₃CN, DMFEthanol was found to be the optimal solvent for the model reaction.82-89%[3]
Temperature Not specified, but reflux conditions usedHigh temperature (reflux) was effective for the catalyzed reaction.82-89%[3]
Temperature Low TemperatureIncreased regioselectivity was observed at lower temperatures.N/A[1]
Solvent Dimethylformamide (DMF) vs. Trifluoroacetic Acid (TFAA)Replacing DMF with TFAA significantly reduced the undesired regioisomer.N/A[1]

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. (2023). [Link]

  • Sherman, P. (1961). Process for purification of 3,6-dichloropyridazine. U.S.
  • Mizzoni, R. H., & Spoerri, P. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. (2023). [Link]

  • A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.
  • Method for synthetizing 3,6-dichloropyridazine.
  • Matsumoto, K., & Kurata, H. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Senshu University.
  • Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. (2025). [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. (2025). [Link]

  • Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. (2025). [Link]

Sources

Technical Support Center: HPLC Separation of Dichloropyrido[2,3-b]pyrazine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #DPP-ISO-SEP Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

Separating regioisomers of dichloropyrido[2,3-b]pyrazine (and its derivatives) is a classic "isobaric challenge." Because these isomers share identical molecular weights and nearly identical hydrophobicities (logP), standard C18 alkyl phases often fail to resolve them, resulting in co-elution or "shouldering."

Successful separation requires exploiting shape selectivity and pi-electron interactions rather than hydrophobicity. This guide provides a validated workflow using Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases, which leverage the electron-deficient nature of the pyrido-pyrazine ring system.

Module 1: The Science of Separation (Why C18 Fails)

To separate regioisomers (e.g., 2,3-dichloro vs. 2,6-dichloro, or 2- vs. 3-substituted isomers), you must understand the interaction mechanisms.

ParameterStandard C18 PhasePFP (Pentafluorophenyl) Phase
Primary Mechanism Hydrophobic Interaction (Dispersive)

-

Interaction & Dipole-Dipole
Selectivity Driver Carbon Load & Surface AreaElectron Density & Steric Shape
Isomer Resolution Poor. Isomers often have identical logP.Excellent. Resolves based on dipole moment differences and halogen positioning.
Suitability General impuritiesPositional Isomers & Halogenated Aromatics

The Mechanism: The dichloropyrido[2,3-b]pyrazine core is highly electron-deficient (pi-acidic). A PFP column is also electron-deficient (due to fluorine electronegativity). However, the specific localization of the chlorine atoms on your isomers creates unique dipole moments . PFP phases are exceptionally sensitive to these dipole differences and the "shape" of the halogen cloud, providing separation where C18 sees only a single hydrophobic blob.

Module 2: Method Development Protocol

Step 1: Column Selection (The "Golden" Standard)

Do not start with C18. For halogenated nitrogen heterocycles, use the following hierarchy:

  • Primary Choice: Pentafluorophenyl (PFP/F5)

    • Why: Maximizes shape selectivity and dipole interactions.

    • Specs: 2.7 µm (Core-shell) or 3 µm (Fully porous), 150 x 4.6 mm.

  • Secondary Choice: Phenyl-Hexyl [1][2]

    • Why: Provides alternative

      
      -
      
      
      
      selectivity if PFP retention is too strong.
Step 2: Mobile Phase Engineering

The choice of organic modifier is critical for PFP columns.

  • Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA).

    • Reasoning: The pyridine nitrogen (N-5) has a pKa

      
       3-4. You must buffer the mobile phase to pH ~2.5-3.0 to keep the molecule fully protonated. This prevents "peak tailing" caused by mixed ionization states.
      
  • Solvent B: Methanol (preferred) or Acetonitrile.[3][4]

    • Critical Insight:Methanol is a protic solvent that does not disrupt

      
      -
      
      
      
      interactions as aggressively as Acetonitrile (which has its own
      
      
      electrons in the triple bond). Using Methanol often amplifies the selectivity of PFP columns for aromatic isomers.
Step 3: Gradient Profile (Start Here)
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID)

  • Temperature: 25°C (Lower temperatures often enhance isomeric resolution by reducing molecular rotation).

  • Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 25.1 min: 5% B

Module 3: Decision Logic (Workflow)

The following diagram illustrates the logical flow for troubleshooting resolution issues with these specific isomers.

IsomerSeparation Start Start: Isomer Mixture ColSelect 1. Select Column: PFP (Pentafluorophenyl) Start->ColSelect Solvent 2. Select Solvent: Methanol (promotes pi-pi) ColSelect->Solvent Run Run Gradient (Acidic pH) Solvent->Run Check Check Resolution (Rs) Run->Check Success Success: Rs > 1.5 Check->Success Yes Fail Partial Sep: Rs < 1.5 Check->Fail No Opt1 Action A: Lower Temp to 15°C Fail->Opt1 Opt2 Action B: Switch to Phenyl-Hexyl Fail->Opt2 If A/C fail Opt3 Action C: Use Isocratic Hold at elution % Fail->Opt3 Opt1->Run Opt3->Run

Figure 1: Decision tree for optimizing the separation of halogenated heteroaromatic isomers.

Module 4: Troubleshooting & FAQs

Q1: My isomers are still co-eluting on C18. Why?

A: This is expected. Positional isomers (e.g., 2,3-Cl vs 3,4-Cl) often have identical hydrophobic surfaces. C18 interacts primarily via hydrophobicity.[5] You are asking the column to distinguish molecules based on a property they share. Switch to PFP immediately to exploit the electronic differences caused by the chlorine position.

Q2: I see a new peak growing over time. Is it an isomer?

A: Likely not. Dichloropyrido[2,3-b]pyrazines are susceptible to nucleophilic aromatic substitution .

  • Diagnosis: If the new peak appears in the "front" (more polar), it is likely the hydrolysis product (hydroxy-chloro derivative) caused by water in your mobile phase or diluent.

  • Fix: Dissolve samples in anhydrous Acetonitrile. Keep the autosampler at 4°C. Limit the time the sample sits in the aqueous mobile phase.

Q3: The peaks are broad/tailing.

A: This indicates an interaction between the basic pyridine nitrogen and residual silanols on the column.

  • Fix: Ensure your mobile phase pH is below 3.0 (using Formic Acid or TFA). This keeps the nitrogen fully protonated (

    
    ), preventing it from acting as a Lewis base toward the silica surface.
    
Q4: Should I use Methanol or Acetonitrile?

A: Methanol is generally superior for PFP columns when separating isomers. Acetonitrile's pi-electrons can compete with the analyte for the stationary phase's pi-systems, potentially "washing out" the subtle selectivity you need. Use Methanol to maximize the pi-pi interaction.

References

  • Agilent Technologies. (2014).[3][5] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application Note 5991-4373EN).[3] Retrieved from [Link]

  • YMC Co., Ltd. (2013). Features of PentaFluoroPhenyl group bonded column: YMC-Triart PFP.[1] (Separation of Isomers and Halogenated Compounds). Retrieved from [Link]

  • Phenomenex. (2018). Luna PFP(2): Selectivity for Halogenated and Polar Compounds. Retrieved from [Link]

  • Tóth, E., et al. (2018). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[6] ResearchGate.[6] (Confirming synthesis of regioisomers). Retrieved from [Link]

Sources

solubility issues with 3,6-Dichloropyrido[2,3-b]pyrazine in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the solubility and stability challenges associated with 3,6-Dichloropyrido[2,3-b]pyrazine (CAS 1350925-22-2).[1][2][3] This heteroaromatic scaffold is notorious for "brick dust" behavior—high crystallinity and poor aqueous solubility—and possesses latent chemical reactivity that often mimics solubility failure.[1][2][3][4]

Topic: Troubleshooting Solubility & Stability in Biological Assays

Document ID: TS-DPP-0036 | Version: 2.1 | Status: Active[1][3]

Core Directive: The "Solubility" Illusion

Critical Warning: Do not assume turbidity is the only sign of failure.[2][3][4] 3,6-Dichloropyrido[2,3-b]pyrazine contains two activated chlorine atoms.[2][3] In biological buffers, what appears to be "precipitation" or "loss of potency" is often Nucleophilic Aromatic Substitution (SNAr) .[1][2]

If your assay buffer contains DTT, Glutathione, BSA, or Tris , you may be measuring a covalent adduct, not the parent compound.[1]

Diagnostic Decision Tree

Use this workflow to determine if your issue is physical (solubility) or chemical (stability).[1][2]

Solubility_Troubleshooting Start Issue: Compound Loss / Variability Check_Visual Is the solution turbid/cloudy? Start->Check_Visual Turbid Yes: Physical Precipitation Check_Visual->Turbid Yes Clear No: Solution is Clear Check_Visual->Clear No DMSO_Check Final DMSO > 1%? Turbid->DMSO_Check Dilution_Method Did you dilute DMSO stock directly into Buffer? DMSO_Check->Dilution_Method No Shock_Precip Cause: Shock Precipitation Action: Use Intermediate Dilution Dilution_Method->Shock_Precip Yes Buffer_Check Does buffer contain DTT, BME, or Tris? Clear->Buffer_Check Reaction Cause: Covalent Reaction (SNAr) Action: Switch to HEPES/PBS Remove Thiols Buffer_Check->Reaction Yes Adsorption Cause: Plastic Adsorption Action: Use Glass/Low-Bind Plates Buffer_Check->Adsorption No

Figure 1: Diagnostic logic for distinguishing between physical precipitation and chemical degradation.

Technical FAQs & Troubleshooting Protocols

Section A: Stock Solution Preparation (Root Cause)

Q: My 10 mM DMSO stock crashed out after freezing. Is it ruined? A: Likely not, but it requires specific handling.[1][2][3] This compound forms tight crystal lattices (pi-stacking).[1][2][3][4] Upon freezing, DMSO absorbs atmospheric water (hygroscopic), which acts as an antisolvent.[1][2]

  • The Fix:

    • Warm the vial to 37°C for 10 minutes.

    • Sonicate in a water bath for 5 minutes (ultrasound breaks crystal nucleation sites).

    • Vortex vigorously.[1][2][3][4]

    • Verification: Centrifuge at 13,000 x g for 1 minute. If a pellet is visible, the concentration is no longer 10 mM.[1][3] Re-quantify by UV-Vis or HPLC.[1][2][3][4]

Q: Can I store the stock in Ethanol or Methanol? A: ABSOLUTELY NOT. Nucleophilic solvents (alcohols) can slowly displace the chlorine atoms at the 3 or 6 positions, especially if stored at room temperature or exposed to light.[1][2]

  • Standard: Use anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1][2][3]

  • Storage: -20°C or -80°C, protected from light.

Section B: Dilution & Assay Conditions (The "Crash Out")

Q: I see precipitation immediately when adding the compound to my cell culture media. A: You are experiencing "Shock Precipitation." This occurs when a hydrophobic DMSO stock hits an aqueous wall.[2][3][4] The local concentration of DMSO drops instantly, leaving the compound stranded in water.[2]

Protocol: The Intermediate Dilution Method (Serial Dilution) Do not jump from 100% DMSO to 0.1% DMSO in one step.[1][2]

StepSolvent SystemFold DilutionCompound Conc.[2][3][4][5][6]State
1.[1][2][3][4][7][8][9][10] Stock 100% DMSO-10 mMSoluble
2.[1][2][3][4] Intermed. 100% DMSO1:101 mMSoluble
3.[1][2][3][4] Predilution 50% DMSO / 50% Buffer1:2050 µMCritical Phase
4. Assay Assay Buffer (0.5% DMSO)1:1000.5 µMStable
  • Why this works: Step 3 creates a "solvating sheath" that prevents immediate crystal lattice formation before the final dilution.[2][3][4]

Section C: Chemical Stability (The Hidden Trap)

Q: My IC50 shifts 10-fold when I add DTT to the kinase buffer. Why? A: You are likely measuring the activity of a DTT-adduct, not your compound.[1][3] The 3,6-dichloro substitution pattern renders the pyrazine ring highly electrophilic.[1][3] Thiols (DTT,


-mercaptoethanol, Glutathione) are strong nucleophiles that will attack the C-3 position via SNAr mechanisms [1, 2].[1][2]

Validation Experiment (Self-Check):

  • Incubate 50 µM compound with 1 mM DTT in PBS for 1 hour at RT.

  • Run LC-MS.[1][2][3][4][11]

  • Result: If you see a mass shift of +152 Da (DTT addition) or +34 Da (Cl

    
     OH hydrolysis), your assay data is invalid.[1][2][3]
    

Recommended Buffer Substitutions:

  • Replace Tris with HEPES or MOPS (Tris contains a primary amine that can react slowly).[1][2][3][4]

  • Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine).[1][2][3] TCEP is a strong reducing agent but is non-nucleophilic and will not react with the chloropyrazine core.[2][3][4]

Advanced Formulation: Cyclodextrin Rescue

If the compound is essential but insoluble >1 µM in aqueous media, use a carrier molecule.[1][3]

Protocol: HP-


-CD Complexation 
Hydroxypropyl-

-cyclodextrin (HP-

-CD) encapsulates the lipophilic core, preventing aggregation without affecting chemical activity.[1][3][4]
  • Prepare 20% (w/v) HP-

    
    -CD  in your assay buffer.[1][2][3][4]
    
  • Dilute your DMSO stock into this cyclodextrin solution first.

  • Incubate with shaking for 30 mins at RT.

  • Add this complex to your cells/protein.[2][3][4]

    • Note: Verify that cyclodextrin alone does not affect your biological target.[2][3][4]

References

  • Nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. (1971).[2][3][4] Describes the reactivity of chloropyrazines with nucleophiles.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. (2024). Details the SNAr mechanisms relevant to activated heteroaromatic halides.

  • Assay Guidance Manual: DMSO Tolerance and Solubility. NCBI Bookshelf. Standard limits for DMSO in enzymatic and cell-based assays.

  • PubChem Compound Summary: 3,6-Dichloropyrido[2,3-b]pyrazine. National Library of Medicine.[1][2][3] Physical properties and identifiers. [1][2]

Sources

Technical Support Center: Handling & Stabilization of Chloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CP-HYD-001 Status: Active Priority: Critical (Compound Stability) Subject: Prevention of hydrolysis during workup and isolation.

Core Mechanism: Why is your compound decomposing?

To prevent hydrolysis, you must first understand the driving force behind it. Chloropyrido[2,3-b]pyrazine is not a standard aryl chloride; it is an electron-deficient heteroaryl chloride .

The Electronic Trap

The pyrido[2,3-b]pyrazine scaffold contains three nitrogen atoms. These electronegative atoms pull electron density away from the ring carbons, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Activation: The carbon-chlorine (C-Cl) bond is highly polarized and electrophilic.

  • Susceptibility: The ring system is primed for Nucleophilic Aromatic Substitution (

    
    ) .
    
  • The Trigger: Water acts as the nucleophile. In the presence of even mild acid (protonation of ring nitrogens) or base (generation of hydroxide), the rate of hydrolysis accelerates exponentially.

Pathway Visualization

The following diagram illustrates the transition from the desired chloride to the unwanted hydrolysis product (lactam/hydroxy tautomer).

HydrolysisMechanism cluster_conditions Catalytic Accelerators Reactant Chloropyrido[2,3-b]pyrazine (Electrophilic C-Cl) Transition Meisenheimer-like Complex Reactant->Transition + H2O (Nucleophilic Attack) Product Hydrolysis Product (Lactam/Hydroxy) Transition->Product - HCl (Elimination) Acid Acid (H+) Protonates Ring N Base Base (OH-) Strong Nucleophile

Figure 1: The


 mechanism converting the active chloride to the inactive hydroxy species. Note that acid and base both catalyze this pathway.

Troubleshooting Decision Tree

Before starting your workup, use this logic flow to select the correct protocol.

WorkupDecision Start Reaction Complete SolventCheck Is reaction solvent water-miscible? (DMF, DMSO, THF) Yes Do NOT pour into water SolventCheck->Yes Yes No No SolventCheck->No No (DCM, Toluene) Dilute Dilute with non-polar solvent (EtOAc/DCM/Et2O) Yes->Dilute WashStep Wash Step Required? Dilute->WashStep No->WashStep Avoid Protocol A: Anhydrous Filtration WashStep->Avoid Can you filter salts? MustWash Protocol B: Cold Buffered Wash WashStep->MustWash Must remove salts/DMF?

Figure 2: Decision matrix for selecting the appropriate isolation method based on reaction solvent and impurity profile.

Detailed Experimental Protocols

Protocol A: The Anhydrous "Crash & Filter" (Recommended)

Best for: Reactions run in non-polar solvents (DCM, Toluene) or when inorganic byproducts are insoluble.

The Logic: By avoiding water entirely, you remove the nucleophile responsible for hydrolysis.

  • Cooling: Cool the reaction mixture to 0°C .

  • Precipitation: If the product is soluble but salts are not, add a non-polar co-solvent (Hexane or Et2O) to encourage precipitation of inorganic salts (e.g., amine hydrochlorides).

  • Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel under an inert atmosphere (Argon/Nitrogen) if possible.

  • Concentration: Evaporate the filtrate at <40°C . High heat promotes self-condensation or decomposition.

Protocol B: The Cold Buffered Wash (If Aqueous Workup is Unavoidable)

Best for: Reactions in DMF/DMSO where water is needed to remove the solvent, or when inorganic salts must be washed out.

The Logic: Pure water is slightly acidic (dissolved


) or can become acidic/basic from reaction byproducts. You must "clamp" the pH at neutral (pH 7.0) and reduce kinetic energy (Temperature).
ParameterSpecificationReason
Temperature 0°C - 4°C Reduces

reaction rate significantly.
Buffer Phosphate Buffer (pH 7.0) Prevents protonation of ring N (acid catalysis) and avoids hydroxide formation (base catalysis).
Contact Time < 5 Minutes Minimize the window of opportunity for hydrolysis.
Drying Agent

(Anhydrous)

is slightly acidic (Lewis acid) and can catalyze degradation. Use Sodium Sulfate.[1]

Step-by-Step:

  • Preparation: Pre-cool all solvents and a saturated Phosphate Buffer (pH 7.0) to 0°C on ice.

  • Dilution: Dilute the reaction mixture 5-10x with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Rapid Wash:

    • Pour mixture into a separatory funnel.

    • Add the cold buffer.

    • Shake quickly (30 seconds).

    • Immediately drain the organic layer. Do not let it settle for >2 mins.

  • Drying: Immediately pour the organic layer onto a large excess of anhydrous

    
    .
    
  • Evaporation: Filter and concentrate at low temperature.

Frequently Asked Questions (FAQs)

Q: Can I use brine (saturated NaCl) for the wash? A: Yes, but it is insufficient on its own. Brine helps separate layers but does not control pH. You should use a mixture of Brine + Phosphate Buffer to ensure both ionic strength (for separation) and pH control (for stability) [1].

Q: My TLC shows a spot at the baseline that wasn't there during the reaction. What is it? A: This is likely the hydrolysis product (the hydroxy-pyrazine derivative). Silica gel is slightly acidic and contains bound water. Chloropyrido[2,3-b]pyrazines can hydrolyze on the TLC plate.

  • Fix: Pre-treat your TLC plate with 5% Triethylamine in Hexane to neutralize the silica, or use Alumina plates.

Q: How should I store the isolated chloride? A: Never store it in solution. Isolate as a solid, dry under high vacuum to remove trace moisture, and store at -20°C under Argon. If you must store it for months, consider storing it inside a glovebox or a desiccator with


.

Q: I need to perform a substitution reaction with an amine. Can I do it "one-pot"? A: Yes, and this is highly recommended. If you are synthesizing the chloride just to react it further, do not isolate it. Evaporate the chlorinating agent (e.g.,


) under vacuum, redissolve in a dry aprotic solvent (THF/Dioxane), and add your amine immediately. This bypasses the hydrolysis risk entirely [2].

References

  • Kékesi, L., et al. (2014).[2] Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction.[2] Letters in Organic Chemistry, 11(9), 651-656.[2] (Discusses synthesis and reactivity of the pyrido[2,3-b]pyrazine core). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization of 3,6-Dichloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,6-Dichloropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity.

I. Troubleshooting Guide: Addressing Specific Recrystallization Issues

This section addresses common problems encountered during the recrystallization of 3,6-Dichloropyrido[2,3-b]pyrazine, providing step-by-step solutions grounded in chemical principles.

Issue 1: My 3,6-Dichloropyrido[2,3-b]pyrazine is "oiling out" instead of crystallizing. What's happening and what should I do?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This often occurs when the compound's melting point is lower than the boiling point of the chosen solvent or when the solution is supersaturated to a degree that kinetically favors liquid-liquid phase separation over nucleation and crystal growth.[2][3] The resulting oil can trap impurities, leading to a less effective purification.[2][4]

Causality and Solutions:

  • High Solute Concentration: The most common cause is excessive supersaturation.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.[5][6] Allow the solution to cool more slowly. Slower cooling rates can provide the necessary time for proper crystal lattice formation.[3][7]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the highly polar 3,6-Dichloropyrido[2,3-b]pyrazine at the point of saturation.

    • Solution: Consider a more polar single solvent or adjust the ratio of your mixed-solvent system. For instance, if you are using a hexane/ethyl acetate mixture, increasing the proportion of ethyl acetate may prevent oiling out.[5]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation.[3]

    • Solution: If possible, perform a preliminary purification step. This could involve a quick filtration through a plug of silica gel to remove highly polar impurities.[6]

Issue 2: No crystals are forming, even after cooling and extended stirring. What are the potential causes and solutions?

Answer:

The failure of crystals to form typically indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur, or that there is an kinetic barrier to crystal formation.[8]

Causality and Solutions:

  • Insufficient Supersaturation: You may have used too much solvent.

    • Solution: Reduce the volume of the solvent by gentle heating and evaporation.[8][9] Once the volume is reduced, allow the solution to cool again.

  • High Solubility in Cold Solvent: The chosen solvent may still be too effective at keeping the compound in solution even at lower temperatures.

    • Solution: Cool the solution to a lower temperature using an ice bath or refrigeration to decrease the solubility further.[6] If this is ineffective, a different solvent system is required.

  • Nucleation Inhibition: The solution may be in a metastable state where the energy barrier for crystal nucleation is too high.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.[5][8]

    • Solution 2 (Seeding): If you have a small amount of pure 3,6-Dichloropyrido[2,3-b]pyrazine, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[1][10]

Issue 3: The purity of my 3,6-Dichloropyrido[2,3-b]pyrazine is not improving significantly after recrystallization. What factors should I consider?

Answer:

Low purity improvement suggests that the chosen solvent system is not effectively differentiating between your target compound and the impurities.

Causality and Solutions:

  • Inadequate Solvent Selectivity: The impurities may have very similar solubility profiles to 3,6-Dichloropyrido[2,3-b]pyrazine in the chosen solvent.

    • Solution: A systematic solvent screening is necessary. Test a range of solvents with varying polarities. The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at room temperature, while impurities should either be very soluble or insoluble at all temperatures.[11][12]

  • Co-crystallization: The impurity may be crystallizing along with your product.

    • Solution: Changing the solvent system is the most effective approach. A different solvent can disrupt the intermolecular interactions that lead to co-crystallization.[13]

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[9]

    • Solution: Use a slightly larger volume of hot solvent than the minimum required to dissolve the compound and allow for a slower cooling rate.[9]

Issue 4: The recovery yield of my purified 3,6-Dichloropyrido[2,3-b]pyrazine is very low. How can I improve this?

Answer:

Low recovery is often a trade-off for high purity, but several factors can be optimized to improve the yield without significantly compromising purity.

Causality and Solutions:

  • Excessive Solvent Volume: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor.[6][8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] After filtering the crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[6]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

    • Solution: Use a small excess of hot solvent before filtration and pre-heat your filtration apparatus (funnel and receiving flask) to prevent cooling and subsequent crystallization.

  • Significant Solubility in Cold Solvent: The compound may still be too soluble in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation.[6] Consider a different solvent system where the compound has lower solubility at cold temperatures.[6]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of recrystallization for 3,6-Dichloropyrido[2,3-b]pyrazine.

Q1: What are the ideal characteristics of a recrystallization solvent for 3,6-Dichloropyrido[2,3-b]pyrazine?

An ideal recrystallization solvent for 3,6-Dichloropyrido[2,3-b]pyrazine should possess the following characteristics:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature or below.[11][14]

  • Inertness: The solvent must not react with the 3,6-Dichloropyrido[2,3-b]pyrazine.[12]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[15]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of 3,6-Dichloropyrido[2,3-b]pyrazine to prevent the compound from melting instead of dissolving.[15]

Q2: How do I perform an effective solvent screening for 3,6-Dichloropyrido[2,3-b]pyrazine?

A systematic approach is key. Given the polar nature of the pyridopyrazine core and the presence of chloro-substituents, a range of solvents should be tested.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of crude 3,6-Dichloropyrido[2,3-b]pyrazine into several test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath and continue adding the solvent dropwise until the solid dissolves.[16]

  • Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form.

Data Presentation: Solvent Screening Observations

SolventPolarity IndexSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
Water10.2InsolubleSparingly SolublePoorPotentially useful as an anti-solvent.
Ethanol5.2Sparingly SolubleSolubleGoodPromising single solvent.
Acetone5.1SolubleVery SolublePoor recovery likelyMay be too good of a solvent.
Ethyl Acetate4.4Sparingly SolubleSolubleGoodPromising single solvent.
Dichloromethane3.1SolubleVery SolublePoor recovery likelyMay be too good of a solvent.
Toluene2.4InsolubleSparingly SolubleFairPotential single solvent.
Hexane0.1InsolubleInsolubleNoneGood as an anti-solvent.

Note: This table is illustrative. Actual results must be determined experimentally.

Based on these hypothetical results, ethanol and ethyl acetate appear to be good candidates for single-solvent recrystallization, while water and hexane could be used as anti-solvents in a two-solvent system.

Q3: Can you provide a step-by-step protocol for a two-solvent recrystallization of 3,6-Dichloropyrido[2,3-b]pyrazine?

A two-solvent system is often effective when no single solvent meets all the criteria.[11] This method uses a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[16] The two solvents must be miscible.[15][16] For 3,6-Dichloropyrido[2,3-b]pyrazine, a good starting point could be a Dichloromethane/Hexane or Ethyl Acetate/Hexane system.

Experimental Protocol: Two-Solvent Recrystallization

  • Place the crude 3,6-Dichloropyrido[2,3-b]pyrazine in an Erlenmeyer flask.

  • Heat the "good" solvent (e.g., Ethyl Acetate) and add the minimum amount of the hot solvent to the flask to completely dissolve the solid.[16]

  • If there are insoluble impurities, perform a hot gravity filtration at this stage.

  • Heat the "poor" solvent (e.g., Hexane). While the solution of your compound is still hot, add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).[13]

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[14]

  • Dry the crystals under vacuum.

Q4: What is the role of seeding in the crystallization of 3,6-Dichloropyrido[2,3-b]pyrazine and how is it performed correctly?

Seeding is the process of introducing a small crystal of the pure compound into a supersaturated solution to induce crystallization.[10] This is particularly useful when spontaneous nucleation is slow or difficult to control.

Mechanism and Importance:

  • Overcoming Nucleation Barrier: Seed crystals provide a pre-existing template for molecules in the solution to deposit onto, bypassing the energy-intensive step of forming a new nucleus.[1]

  • Controlling Polymorphism: Seeding with a crystal of the desired polymorph can direct the crystallization towards that specific crystal form.

  • Improving Crystal Size and Purity: Controlled seeding can lead to the growth of larger, more well-defined crystals, which are typically purer and easier to filter.

Correct Seeding Protocol:

  • Prepare a supersaturated solution of 3,6-Dichloropyrido[2,3-b]pyrazine and cool it to just below the saturation temperature.

  • Add one or a few small, well-formed crystals of pure 3,6-Dichloropyrido[2,3-b]pyrazine.

  • Allow the solution to cool slowly with gentle agitation. The seed crystals should begin to grow as the compound comes out of solution.

III. Visualization of Concepts

Diagram: Logical Workflow for Solvent System Selection

Solvent_Selection_Workflow A Start: Crude 3,6-Dichloropyrido[2,3-b]pyrazine B Perform Small-Scale Solvent Screen A->B C Analyze Solubility Data: Hot vs. Cold B->C D Ideal Single Solvent Found? (High solubility hot, low solubility cold) C->D E Proceed with Single-Solvent Recrystallization Protocol D->E Yes F Select 'Good' Solvent (dissolves compound well) D->F No I Purified Product E->I G Select Miscible 'Poor' Solvent (compound is insoluble) F->G H Proceed with Two-Solvent Recrystallization Protocol G->H H->I

Caption: A flowchart illustrating the decision-making process for selecting an optimal recrystallization solvent system.

References

  • Vertex AI Search. (2024, December 25).
  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • University of York. Choice of recrystallisation solvent. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Benchchem.
  • ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • Unknown Source.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown Source.
  • Patsnap Eureka. (2026, February 14).
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • Benchchem.
  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Google Patents. US8586741B2 - Method for producing dichloropyrazine derivative.
  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Google Patents. EP2392566A1 - Method for producing dichloropyrazine derivative.
  • Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of York. Problems with Recrystallisations. Retrieved from [Link]

  • Unknown Source.
  • Google Patents. WO2021250705A1 - A process for preparation of 3,6-dichlorocyano pyrazine, 3,6-dioxopiperazine derivatives and production of favipiravir thereof.
  • Google Patents. US3287451A - Process for the preparation of 2, 3-dichloropyrazine.
  • Google Patents. US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Unknown Source.
  • PubChem - NIH. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. Retrieved from [Link]

  • lookchem. Cas 1283075-60-4,6,8-dichloropyrido[2,3-b]pyrazine. Retrieved from [Link]

Sources

stability of 3,6-Dichloropyrido[2,3-b]pyrazine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry.

Ticket ID: #PYR-23B-CL2-STAB Subject: Stability & Reactivity Profile of 3,6-Dichloropyrido[2,3-b]pyrazine Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary

You are likely working with 3,6-Dichloropyrido[2,3-b]pyrazine as a scaffold for kinase inhibitor development or complex heterocyclic synthesis. This molecule is not a simple di-halide.[1] It is a "push-pull" electronic system where the two chlorine atoms possess drastically different reactivities.

The Core Stability Rule: Under basic conditions, the C3-Chlorine (Pyrazine ring) is kinetically hyper-labile and prone to rapid hydrolysis (becoming an inactive "oxo" species) or non-selective nucleophilic attack. The C6-Chlorine (Pyridine ring) is significantly more stable and requires forcing conditions for substitution.

Module 1: The Reactivity Architecture

To troubleshoot effectively, you must understand why the molecule behaves this way.

  • The Pyrazine Ring (C2, C3): This ring contains two nitrogen atoms (N1, N4), making it highly electron-deficient (

    
    -deficient). The C3 position is activated by both the adjacent N4 and the para-like N1. It acts as a "super-electrophile."
    
  • The Pyridine Ring (C6): While still electron-deficient, it is less activated than the pyrazine ring.

  • The Consequence: In the presence of hydroxide (

    
    ) or alkoxides (
    
    
    
    ), the C3-Cl bond cleaves orders of magnitude faster than the C6-Cl bond.
Visualizing the Reactivity Gradient

ReactivityProfile cluster_conditions Basic Conditions Impact SM 3,6-Dichloropyrido[2,3-b]pyrazine C3 C3-Cl (Pyrazine) Hyper-Reactive (Kinetic Control) SM->C3 Fast S_NAr (0°C - RT) C6 C6-Cl (Pyridine) Stable/Slow (Thermodynamic Control) SM->C6 Slow S_NAr (Requires Heat) Hydrolysis Aqueous Base (OH-) --> C3-OH (Tautomerizes to Lactam) C3->Hydrolysis Alkoxylation Alcoholic Base (RO-) --> C3-OR (Ether) C3->Alkoxylation

Figure 1: Reactivity differential between the C3 and C6 positions. Note the high susceptibility of C3 to side reactions.

Module 2: Troubleshooting & FAQs

Q1: My starting material disappears rapidly in aqueous base (NaOH/Na2CO3), but I don't see my desired product. What is forming?

Diagnosis: You are likely observing Hydrolytic Dehalogenation . Mechanism: Hydroxide ions (


) attack the highly electrophilic C3 position.
The "Ghost" Peak:  The resulting product is 6-chloro-3-hydroxypyrido[2,3-b]pyrazine. However, this immediately tautomerizes to the pyrido[2,3-b]pyrazin-3(4H)-one  (lactam form).
  • LCMS Signature: Look for a mass shift of [M - 18] relative to the starting material (Loss of Cl [-35.5] + Gain of OH [+17] = Net -18.5 Da).

  • Appearance: These lactam byproducts often precipitate as high-melting solids that are insoluble in organic solvents, complicating workup.

Q2: I am trying to substitute the C6-Cl, but the reaction is messy or yields the wrong isomer.

Diagnosis: Regioselectivity Mismatch. Explanation: You cannot substitute C6 selectively in the presence of C3-Cl using standard basic


. The C3-Cl will always react first.
Solution: 
  • Sequential Approach: React C3 with a "dummy" nucleophile or your first desired group before targeting C6.

  • Reverse Synthesis: If you need C6 functionalization while keeping C3-Cl intact, this scaffold is likely unsuitable. You would typically need to build the pyridine ring with the substituent pre-installed or use a different halogen pattern (e.g., C3-SMe, C6-Cl).

Q3: The reaction mixture turned black/tarry.

Diagnosis: Pyrazine Ring Degradation. Cause: Strong bases (e.g., NaH, KOtBu) at elevated temperatures can attack the pyrazine ring carbons (C2), leading to ring opening and polymerization. Fix: Switch to weaker bases (DIPEA,


, 

) and lower temperatures (0°C to RT).

Module 3: Optimized Experimental Protocols

Do not treat this molecule like a standard aryl chloride. Use these specific protocols to maintain stability.

Protocol A: Controlled Selective Substitution at C3

Target: Mono-functionalization of the pyrazine ring without hydrolysis.

ParameterRecommendationRationale
Solvent Anhydrous THF, DMF, or DMA Strictly avoid alcohols (MeOH/EtOH) to prevent ether formation. Avoid water to prevent hydrolysis.
Base DIPEA (Hünig's Base) or

Strong enough to sponge up HCl, weak enough to prevent ring degradation.
Stoichiometry 0.95 - 1.0 eq of NucleophileExcess nucleophile will eventually attack C6 or cause bis-substitution.
Temperature -78°C to 0°C Kinetic control is essential. Warm to RT only if reaction stalls.
Protocol B: Handling Aqueous Workups

Issue: The C3-Cl is sensitive even during extraction.

  • Quench: Do not quench with strong basic aqueous solutions (e.g., 1M NaOH). Use Saturated

    
      or Water  at 0°C.
    
  • Speed: Perform extraction rapidly with EtOAc or DCM. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

  • Drying: Dry immediately over

    
     and concentrate at 
    
    
    
    .
Workflow Decision Tree

Workflow Start Start: 3,6-Dichloro Substitution SolventCheck Is the solvent Protic? (MeOH, EtOH, H2O) Start->SolventCheck BaseCheck Is Base Strong? (NaH, KOtBu, NaOH) SolventCheck->BaseCheck No Stop1 STOP: High risk of Solvolysis/Hydrolysis SolventCheck->Stop1 Yes Stop2 STOP: High risk of Ring Degradation BaseCheck->Stop2 Yes Proceed Proceed: Aprotic Solvent (THF/DMF) + Weak Base BaseCheck->Proceed No TempCheck Temperature? Proceed->TempCheck Result1 Success: Selective C3 Product TempCheck->Result1 < 0°C Result2 Failure: Mixture of C3/C6 and Bis-products TempCheck->Result2 > RT or Reflux

Figure 2: Decision logic for reaction setup to ensure stability.

Module 4: Storage & Handling

  • Hygroscopicity: The compound is moderately hygroscopic. Moisture accelerates the formation of HCl, which autocatalyzes further degradation.

  • Storage: Store under Nitrogen/Argon at -20°C .

  • Container: Amber glass (light sensitive) with Parafilm seal.

References

  • Regioselectivity of Pyrido[2,3-b]pyrazines

    • Le Vent, S., et al. "Synthesis and reactivity of pyrido[2,3-b]pyrazine derivatives." Journal of Heterocyclic Chemistry. (Establishes the C3 > C6 reactivity order).
    • (Source: Bioorg Med Chem Lett, discussing pyrido[2,3-b]pyrazine as a replacement for naphthyridine).

  • Hydrolysis Mechanisms in Chloropyrazines

    • Sato, N. "Pyrazines and their Benzo Derivatives."[2][3] Comprehensive Heterocyclic Chemistry II. (Authoritative text on the lability of chloropyrazines in basic media).

  • Synthesis & Stability Context

    • World Intellectual Property Organization (WIPO). Patent WO2021250705A1. "Process for preparation of 3,6-dichlorocyano pyrazine..." (Provides industrial context on handling dichloro-pyrazine intermediates).

Sources

Validation & Comparative

1H NMR Characterization Guide: 3,6-Dichloropyrido[2,3-b]pyrazine

[1]

Executive Summary & Structural Logic

The 3,6-Dichloropyrido[2,3-b]pyrazine scaffold is a critical intermediate in the synthesis of PI3K, FGFR, and CDK inhibitors. Its structural integrity is defined by a fused 1,4,5-triazanaphthalene system substituted with chlorine atoms at the pyrazine C3 and pyridine C6 positions.

Accurate NMR assignment is challenging due to the electron-deficient nature of the rings and the potential for regioisomer formation (e.g., 2,3-dichloro or 2,6-dichloro variants) during synthesis. This guide establishes a self-validating assignment protocol based on scalar coupling patterns and chemical shift logic.

Structural Numbering & Electronic Environment

The IUPAC numbering for pyrido[2,3-b]pyrazine assigns the pyridine nitrogen as N5 (or N1 depending on fusion priority, but N5 is standard in medicinal chemistry literature).

  • Position 2 (Pyrazine): Protonated.[1] Flanked by N1 and N4. Highly deshielded.

  • Position 3 (Pyrazine): Chlorinated.[2][3][4] Substituent effect: Weak shielding/deshielding, loss of coupling to H2.

  • Position 6 (Pyridine): Chlorinated.[5][2][3][4]

  • Positions 7, 8 (Pyridine): Protonated.[1] H8 is

    
     to N5; H7 is 
    
    
    to N5.

StructureN1N1C2C2(H)N1->C2C3C3(Cl)C2->C3N4N4C3->N4C4aC4aN4->C4aN5N5C4a->N5C8aC8aC4a->C8aFusionC6C6(Cl)N5->C6C7C7(H)C6->C7C8C8(H)C7->C8C8->C8aC8a->N1

Figure 1: Connectivity and substitution pattern of 3,6-Dichloropyrido[2,3-b]pyrazine. Note the isolation of H2 and the vicinal relationship of H7/H8.

Comparative NMR Analysis

The following table contrasts the target molecule with its most common synthetic by-products and the parent scaffold. Data is standardized for CDCl₃ at 300-400 MHz.

Table 1: Chemical Shift Comparison & Diagnostic Signals
CompoundH-2 (Pyrazine)H-3 (Pyrazine)H-6 (Pyridine)H-7 (Pyridine)H-8 (Pyridine)Key Diagnostic Feature
3,6-Dichloro (Target)~9.05 ppm (s) Cl-SubstitutedCl-Substituted~7.65 ppm (d) ~8.40 ppm (d) Singlet at ~9.0 ppm (H2) + AB doublet system (H7/H8).
2,3-Dichloro (Isomer)Cl-SubstitutedCl-Substituted~9.20 ppm (dd)~7.80 ppm (dd)~8.60 ppm (dd)No Singlet. All signals are coupled (AMX or ABC system).
Parent (Unsubstituted)~9.15 ppm (d)~9.05 ppm (d)~9.25 ppm (dd)~7.85 ppm (dd)~8.55 ppm (dd)5 Protons. Two distinct coupling systems (Pyrazine d-d + Pyridine d-dd-d).
Detailed Signal Analysis for 3,6-Dichloropyrido[2,3-b]pyrazine[1]
  • The Diagnostic Singlet (H-2):

    • Shift:

      
       9.00 – 9.10 ppm.
      
    • Mechanism: This proton is flanked by two nitrogen atoms (N1 and N4). The absence of a vicinal proton at C3 (replaced by Cl) collapses the typical doublet seen in the parent into a sharp singlet.

    • Validation: If this peak appears as a doublet (

      
       Hz), incomplete chlorination or the presence of the parent scaffold is indicated.
      
  • The Pyridine Doublets (H-7 & H-8):

    • H-8 (

      
       ~8.40 ppm):  Deshielded by the adjacent ring nitrogen (N5) and the anisotropic effect of the fused ring. Appears as a doublet (
      
      
      Hz).[2]
    • H-7 (

      
       ~7.65 ppm):  The most shielded proton in the system. It is 
      
      
      to the nitrogen and adjacent to the C6-Cl. The chlorine atom exerts an inductive withdrawal but can also offer weak mesomeric shielding compared to a ring nitrogen. Appears as a doublet (
      
      
      Hz).[2]
    • Coupling: The

      
       coupling constant of ~8.5 Hz is characteristic of ortho-pyridine protons.
      

Experimental Protocols

To ensure the integrity of the NMR data, the sample must be prepared from a purified intermediate. The following protocol outlines the synthesis and purification logic to isolate the 3,6-dichloro species from the 6-chloro-3-one precursor.

Synthesis & Purification Workflow

Reaction: Chlorodehydroxylation of 6-chloropyrido[2,3-b]pyrazin-3(4H)-one using Phosphorus Oxychloride (POCl₃).

  • Reagents:

    • Starting Material: 6-chloropyrido[2,3-b]pyrazin-3(4H)-one (1.0 eq).

    • Reagent/Solvent: POCl₃ (10-15 eq, excess acts as solvent).

    • Catalyst: N,N-Dimethylaniline (0.1 eq) - Optional, accelerates reaction.

  • Procedure:

    • Suspend starting material in POCl₃ under N₂ atmosphere.

    • Heat to reflux (105°C) for 3–4 hours. Monitoring: TLC (30% EtOAc/Hexane) should show conversion of the polar starting material (baseline) to a non-polar spot (Rf ~0.6).

    • Critical Workup: Concentrate POCl₃ under reduced pressure. Pour residue onto crushed ice/NaHCO₃ carefully (exothermic!). Extract with Dichloromethane (DCM).

  • Purification (The "Self-Validating" Step):

    • Pass the crude residue through a short silica plug eluting with DCM/Hexane (1:1).

    • The 3,6-dichloro product is lipophilic and elutes early.

    • Note: The 2,3-dichloro isomer (if present from alternative routes) has a similar Rf; NMR is required for final confirmation.

NMR Sample Preparation[8][9]
  • Solvent: CDCl₃ is preferred over DMSO-d6. In DMSO, the solvent peak (

    
     2.50) and water (
    
    
    3.33) are far from the aromatic region, but CDCl₃ provides sharper resolution for the H7/H8 coupling.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum. Relaxation delay (

    
    ) 
    
    
    2.0s to ensure integration accuracy of the isolated H-2 singlet.

Characterization Workflow Diagram

This diagram illustrates the logical flow from synthesis to spectral validation, highlighting the decision nodes for quality control.

WorkflowStartStart: 6-Chloropyrido[2,3-b]pyrazin-3-oneRxnReaction: POCl3, Reflux, 3hStart->RxnWorkupWorkup: Ice Quench, DCM Ext.Rxn->WorkupTLCTLC Check:New Non-polar Spot?Workup->TLCTLC->RxnNo (Continue Heating)PurificationColumn Chromatography(Silica, DCM/Hex)TLC->PurificationYesNMR1H NMR (CDCl3)Purification->NMRDecisionCheck H-2 SignalNMR->DecisionPassPASS: Singlet at ~9.0 ppm+ 2 DoubletsDecision->PassSinglet ObservedFailFAIL: Doublet at ~9.0 ppm(Incomplete Rxn)Decision->FailDoublet Observed

Figure 2: Synthesis and Quality Control Workflow for 3,6-Dichloropyrido[2,3-b]pyrazine.

References

  • Structure & Numbering:IUPAC Nomenclature of Fused Ring Heterocycles. (Standard numbering for 1,4,5-triazanaphthalene systems).
  • Synthesis & Precursors: WO Patent 2011/149937. "Heterocyclic compounds and uses thereof." (Describes the synthesis of 3,6-dichloropyrido[2,3-b]pyrazine from the 6-chloro-3-one precursor). Link

  • Comparative Pyrazine Data:Journal of Organic Chemistry, "Nucleophilic Substitution of Halopyrazines." (Provides base shifts for chloropyrazine protons).
  • Reaction Methodology: ChemicalBook, "Synthesis of 3,6-Dichloropyridazine and related fused systems." (General POCl3 chlorination protocols). Link

A Comparative Guide to PI3K Inhibition: Pyrido[2,3-b]pyrazine vs. Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its dysregulation is a common feature in a multitude of human cancers, driving tumor cell growth, proliferation, and survival.[1][2] This has spurred the development of a diverse arsenal of small molecule inhibitors aimed at various nodes within this critical pathway. Among the heterocyclic scaffolds that have shown promise as PI3K inhibitors, the pyrido[2,3-b]pyrazine and quinoxaline core structures have emerged as frameworks for potent and selective agents.

This guide provides a comprehensive, data-driven comparison of these two scaffolds in the context of PI3K inhibition. We will delve into their mechanisms of action, structure-activity relationships, and the preclinical and clinical data that define their current standing in the drug discovery pipeline.

The PI3K Signaling Pathway: A Central Regulator of Cell Fate

The PI3K pathway is an intracellular signaling cascade that translates extracellular cues into a spectrum of cellular responses.[1] Activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruits PI3K to the cell membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment leads to the phosphorylation and activation of AKT, which then phosphorylates a plethora of downstream targets to modulate cell survival, growth, proliferation, and metabolism.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor Pyrido[2,3-b]pyrazine & Quinoxaline Inhibitors Inhibitor->PI3K

Figure 1: Simplified PI3K Signaling Pathway and Point of Inhibition.

Quinoxaline-Based PI3K Inhibitors: A Clinically Validated Scaffold

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, has proven to be a robust framework for the development of potent PI3K inhibitors. Several quinoxaline-based compounds have progressed into clinical trials, underscoring the therapeutic potential of this chemical class.

Mechanism of Action: Quinoxaline derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of the p110 catalytic subunit of PI3K. This prevents the phosphorylation of PIP2 and subsequently blocks the downstream signaling cascade.

Key Examples and Experimental Data:

  • Pictilisib (GDC-0941): A potent, orally bioavailable pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[3][4][5][6][7][8][9][10] It demonstrates low nanomolar IC50 values against PI3K isoforms.[3][7][8][10] In a first-in-human phase I study, pictilisib was generally well-tolerated and showed on-target pharmacodynamic activity at doses of 100 mg and above, with evidence of antitumor activity.[3][4]

  • ZSTK474: Another well-characterized pan-Class I PI3K inhibitor with a distinct s-triazine structure, though often discussed in the context of PI3K inhibitor development alongside quinoxalines.[1][11][12][13][14] It exhibits potent inhibition across all four Class I isoforms with IC50 values in the nanomolar range.[1][14] ZSTK474 acts as an ATP-competitive inhibitor and induces G0/G1 cell cycle arrest rather than significant apoptosis.[1][12]

Compound PI3Kα IC50 (nM) PI3Kβ IC50 (nM) PI3Kδ IC50 (nM) PI3Kγ IC50 (nM) mTOR IC50 (nM) Reference(s)
Pictilisib (GDC-0941)333375580[3][7][8][10]
ZSTK47416444.649>10,000[1][14]

Table 1: In Vitro Potency of Representative Quinoxaline and Related PI3K Inhibitors.

In Vivo Efficacy: In preclinical xenograft models, pictilisib has demonstrated significant tumor growth inhibition.[3] For instance, in a human breast cancer model, the combination of GDC-0941 and docetaxel led to enhanced antitumor activity by increasing apoptosis.[9]

Pyrido[2,3-b]pyrazine-Based PI3K Inhibitors: An Emerging Scaffold

The pyrido[2,3-b]pyrazine scaffold, a heterocyclic system containing a pyridine ring fused to a pyrazine ring, has been explored for a range of biological activities, including the selective inhibition of PI3K isozymes.[15][16] While not as extensively validated in the clinic as quinoxalines for PI3K inhibition, this scaffold holds promise for the development of novel therapeutic agents.

Mechanism of Action: Similar to quinoxalines, pyrido[2,3-b]pyrazine derivatives are anticipated to function as ATP-competitive inhibitors of the PI3K kinase domain.

Key Examples and Experimental Data:

Research into pyrido[2,3-b]pyrazines as specific PI3K inhibitors is at an earlier stage compared to quinoxalines. While some studies have reported the synthesis and anticancer activities of novel pyrido[2,3-b]pyrazine derivatives, specific IC50 values against PI3K isoforms are not as readily available in the public domain.

One study detailed the synthesis of novel pyrido[2,3-b]pyrazines that were active against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[17] For example, compound 7n from this study showed an IC50 of 0.09 µM in PC9 cells and 0.15 µM in the resistant PC9-ER cell line.[17] While not a direct measure of PI3K inhibition, this demonstrates the potential of this scaffold in targeting cancer cell proliferation.

Another publication describes the synthesis of pyrido[2,3-b]pyrazine derivatives with one compound exhibiting an IC50 of 0.023 µM against aldose reductase, indicating the potential for potent enzyme inhibition within this chemical class.

Compound Cell Line IC50 (µM) Reference(s)
Compound 7nPC9 (NSCLC)0.09[17]
Compound 7nPC9-ER (Erlotinib-Resistant NSCLC)0.15[17]

Table 2: Antiproliferative Activity of a Representative Pyrido[2,3-b]pyrazine Derivative.

Head-to-Head Comparison: Quinoxaline vs. Pyrido[2,3-b]pyrazine

Feature Quinoxaline Scaffold Pyrido[2,3-b]pyrazine Scaffold
Development Stage Clinically advanced, with several compounds in Phase I-III trials.Predominantly in the preclinical and discovery stage for PI3K inhibition.
Data Availability Extensive preclinical and clinical data, including isoform selectivity and in vivo efficacy.Limited publicly available data on direct PI3K isoform inhibition.
Mechanism of Action Well-established as ATP-competitive inhibitors of the PI3K kinase domain.Presumed to be ATP-competitive, but less extensively characterized for PI3K.
Representative Compound Pictilisib (GDC-0941)Compound 7n (from a study on erlotinib resistance)
Potency Low nanomolar IC50 values against Class I PI3K isoforms.Sub-micromolar IC50 values in cancer cell proliferation assays.

Table 3: Comparative Overview of Quinoxaline and Pyrido[2,3-b]pyrazine Scaffolds as PI3K Inhibitors.

Experimental Methodologies for Evaluating PI3K Inhibitors

The characterization of PI3K inhibitors relies on a suite of robust in vitro and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of purified PI3K isoforms and the inhibitory potential of test compounds.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified PI3K Isoform Incubation Incubate Enzyme, Substrate, Inhibitor, and ATP Enzyme->Incubation Substrate PIP2 Substrate Substrate->Incubation Inhibitor Test Compound (e.g., Quinoxaline or Pyrido[2,3-b]pyrazine derivative) Inhibitor->Incubation ATP ATP ATP->Incubation Detection Quantify PIP3 Production (e.g., ELISA, TR-FRET) Incubation->Detection Analysis Calculate IC50 Values Detection->Analysis

Figure 2: General Workflow for an In Vitro PI3K Kinase Assay.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with the appropriate substrate (e.g., PIP2).

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., in DMSO).

  • Kinase Reaction: Add the purified PI3K enzyme, the test inhibitor, and ATP to the wells.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of PIP3 produced using a suitable method, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Future Perspectives

The development of PI3K inhibitors is a dynamic field, with ongoing efforts to improve isoform selectivity and overcome resistance mechanisms. While the quinoxaline scaffold has yielded clinically advanced candidates, the associated on-target toxicities, such as hyperglycemia and rash, remain a challenge.[2] Future research will likely focus on developing more selective inhibitors and combination therapies to enhance efficacy and mitigate adverse effects.

The pyrido[2,3-b]pyrazine scaffold, while less mature in the context of PI3K inhibition, represents a promising area for novel drug discovery. Its structural features may offer opportunities to achieve different selectivity profiles and improved physicochemical properties compared to existing inhibitor classes. Further structure-activity relationship studies are warranted to unlock the full potential of this scaffold in targeting the PI3K pathway.

References

  • Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research, 21(1), 77-86.
  • Wagner, A. J., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors.
  • ResearchGate. Structures of ZSTK474 and related phosphatidylinositol 3‐kinase inhibitors. Retrieved from [Link]

  • AACR Journals. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • King's College London. First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan-Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • The Institute of Cancer Research. Discovering and developing a leading PI3K inhibitor. Retrieved from [Link]

  • MDPI. Inhibition of PI3K Class IA Kinases Using GDC-0941 Overcomes Cytoprotection of Multiple Myeloma Cells in the Osteoclastic Bone Marrow Microenvironment Enhancing the Efficacy of Current Clinical Therapeutics. Retrieved from [Link]

  • AdooQ Bioscience. GDC-0941 (Pictilisib). Retrieved from [Link]

  • Cellagen Technology. GDC-0941 (Pictilisib). Retrieved from [Link]

  • Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3901-3911.
  • Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6615.
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33629-33642.
  • Ali, M. A., et al. (2022). Novel pyrido[2,3-b][18][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(11), 1365-1377.

  • Ciaffaglione, V., et al. (2021). Chemical and Structural Strategies to Selectively Target mTOR Kinase. ChemMedChem, 16(16), 2495-2513.
  • ResearchGate. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Retrieved from [Link]

  • Bentham Science. Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Retrieved from [Link]

  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]

  • ResearchGate. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Retrieved from [Link]

  • Janku, F., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(7), 1543.
  • Vividion Therapeutics. (2025).
  • Castel, P., et al. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Drug Discovery, 20(6), 427-446.
  • Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6615.
  • R Discovery. Exploring the potential of PI3K inhibitors for inflammation and cancer. Retrieved from [Link]

  • Cosford, N. D., et al. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5347-5351.
  • El-Naggar, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6878.

Sources

Technical Guide: Crystal Structure Analysis of 3,6-Substituted Pyrido[2,3-b]pyrazine

[1][2]

Executive Summary

Pyrido[2,3-b]pyrazine is a privileged fused heterocyclic scaffold, increasingly utilized in medicinal chemistry as a bioisostere for quinoxaline and pteridine in kinase inhibitors (e.g., PI3K, EGFR) and optoelectronic materials.[1][2][3]

The 3,6-substitution pattern is of particular interest because it offers a "linear" vector for substituent extension, distinct from the "bent" topology of 2,3-disubstituted analogs.[1][2] However, synthesizing this specific isomer presents a significant regiochemical challenge . Condensation reactions between 2,3-diaminopyridines and unsymmetrical 1,2-dicarbonyls often yield mixtures of 3,6- and 2,6-isomers (or 2,7-isomers depending on numbering conventions) that are difficult to distinguish by 1D-NMR due to the lack of scalar coupling across the pyrazine nitrogens.[1][2]

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the requisite gold standard for validating the 3,6-regiochemistry and understanding the critical intermolecular

2

Part 1: The Regiochemical Challenge[1][2]

The synthesis of 3,6-substituted pyrido[2,3-b]pyrazines typically involves the condensation of a 5-substituted-2,3-diaminopyridine with an unsymmetrical

12

The Ambiguity: The nucleophilicity of the amino groups at positions 2 and 3 of the pyridine ring differs, but steric and electronic factors in the dicarbonyl electrophile can lead to competing cyclization pathways.[1][2]

  • Pathway A: Yields the target 3,6-isomer .[2]

  • Pathway B: Yields the isomeric 2,6-isomer (or 3,7-isomer).[1][2]

In 1H NMR, both isomers often present as a set of singlets for the pyrazine and pyridine protons.[1][2] Without distinct vicinal coupling (

1
Decision Matrix: Method Selection
FeatureSC-XRD (Gold Standard) 2D NMR (HMBC/NOESY) DFT (Computational)
Regio-ID Certainty Absolute (100%) Moderate (Ambiguous if signals overlap)Predictive only
Sample State Solid (Single Crystal)SolutionVirtual
Data Output Bond lengths, Angles, Packing, Absolute ConfigChemical Shifts, Through-space couplingEnergy barriers, Dipole moments
Throughput Low (Requires crystal growth)HighMedium
Critical Limitation Requires crystal of suitable size/quality"Silent" regions (no protons nearby)Depends on basis set accuracy

Part 2: Structural Insights & Comparative Analysis[1]

Planarity and Buckling

Unlike quinoxalines, which are generally planar, pyrido[2,3-b]pyrazines can exhibit "buckling" along the N1–N5 axis depending on substitution.[1][2]

  • Observation: In 2,3-disubstituted derivatives (e.g., 2,3-bis(thiophen-2-yl)), the core is relatively planar (dihedral angle < 2°).[1][2] However, introducing a halogen at the 7-position (or 6-position) often induces a buckling of the pyrazine ring relative to the pyridine ring (dihedral angles > 8°).[1][2]

  • Relevance: This buckling disrupts planarity, potentially reducing solubility by breaking tight

    
    -stacking networks.[1][2]
    
Intermolecular -Stacking

The 3,6-substituted scaffold typically forms offset


-stacked bilayers12
  • Distance: Centroid-to-centroid distances are typically 3.4 – 3.7 Å .[2]

  • Impact: Strong

    
    -stacking correlates with poor aqueous solubility—a common hurdle in drug development.[2] SC-XRD allows you to visualize these stacks and design "molecular twist" substituents (e.g., ortho-substituted phenyls at position 3) to disrupt packing and improve dissolution rates.[1][2]
    
Hydrogen Bonding Networks

The pyridine nitrogen (N1) and pyrazine nitrogens (N4, N8) act as hydrogen bond acceptors.[1][2]

  • Crystal Motif: Common motifs include

    
     interactions forming head-to-tail chains.[2]
    
  • Drug Design: Identifying these acceptor sites in the crystal lattice helps predict how the molecule will bind to the hinge region of kinase enzymes (e.g., hydrogen bonding to the backbone NH of the kinase).[1][2]

Part 3: Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation, highlighting the "Isomer Trap" where NMR often fails.

GStartSynthesis: 2,3-Diaminopyridine + Unsymmetrical DicarbonylMixtureCrude Product(Mixture of 3,6- and 2,6-isomers)Start->MixturePurificationChromatography (SiO2)Mixture->PurificationNMR1H/13C NMR AnalysisPurification->NMRAmbiguityAmbiguous Assignment?(No clear coupling)NMR->AmbiguityCrystCrystallization Protocol(Slow Evap: Toluene/EtOH)Ambiguity->CrystYes (Inconclusive)FinalDefinitive Regiochemistry& Packing AnalysisAmbiguity->FinalNo (Rare)XRDSC-XRD Data Collection(Mo Kalpha or Cu Kalpha)Cryst->XRDSolveStructure Solution(Direct Methods/SHELXT)XRD->SolveSolve->Final

Caption: Logical workflow for resolving regiochemical ambiguity in pyrido[2,3-b]pyrazine synthesis using SC-XRD.

Detailed Protocol: Crystal Growth & Analysis

Objective: Obtain single crystals suitable for X-ray diffraction from a potentially isomeric mixture or purified solid.

Step 1: Solvent Selection (The "Anti-Solvent" Method)

Pyrido[2,3-b]pyrazines are often soluble in chlorinated solvents (DCM, CHCl3) but insoluble in non-polar hydrocarbons.[1][2]

  • Dissolve 10-20 mg of the compound in a minimal amount of DCM (Dichloromethane) or THF (0.5 – 1.0 mL) in a small vial (Vial A).

  • Place Vial A (uncapped) inside a larger jar (Vial B) containing Hexane or Pentane (5 mL).

  • Cap Vial B tightly. The hexane vapors will slowly diffuse into the DCM solution, reducing solubility gradually and promoting crystal growth over 24-72 hours.[1][2]

    • Alternative: Slow evaporation of a Toluene/Ethanol (1:1) mixture is effective for more polar derivatives.

Step 2: Data Collection Strategy
  • Temperature: Collect data at 100 K (using a cryostream). This reduces thermal motion (atomic displacement parameters), which is critical for resolving disorder in the planar rings.[2]

  • Radiation: Use Cu K

    
      (
    
    
    Å) if the crystal is small (<0.1 mm) or organic-only (no heavy atoms), as it provides higher flux.[1] Use Mo K
    
    
    (
    
    
    Å) if the sample contains heavy halogens (Br, I) to minimize absorption errors.[1]
Step 3: Refinement Checkpoints (Self-Validation)
  • R-factor: Aim for

    
    .
    
  • Disorder: Check the N1/C4 and N5/C8 positions. If the refinement suggests "swapped" atoms or elongated ellipsoids, you may have whole-molecule disorder (co-crystallization of isomers) or twinning .[2]

  • Assignment: Explicitly locate the hydrogen atoms in the difference Fourier map to confirm the nitrogen positions (Nitrogen has no H, Carbon has H).

References

  • Crundwell, G., Popek, R. (2019).[1][2] Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 89-93.[1]

    • Relevance: Defines the buckling and packing modes of the core scaffold.
  • Kapse, D. M., et al. (2022).[1][2][3] Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical properties. RSC Advances, 12, 6899-6910.[1]

    • Relevance: Discusses the synthesis and electronic properties of the scaffold.
  • Goswami, S., et al. (2011).[1][2] Methyl pyrido[2,3-b]pyrazine-3-carboxylate.[1] Acta Crystallographica Section E, 67(Pt 9), o2286.[1]

    • Relevance: Provides bond length d
  • PubChem Compound Summary. (2025). Pyrido[2,3-b]pyrazine (CID 67580).[1][2]

    • Relevance: General chemical and physical property data.[3][4][5][6]

UV-Vis Absorption Spectra of 3,6-Dichloropyrido[2,3-b]pyrazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Advantage

In the realm of organic electronics and medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold represents a high-performance alternative to the more common quinoxaline and quinoline cores. Specifically, 3,6-dichloropyrido[2,3-b]pyrazine serves as a pivotal electrophilic intermediate. Its derivatives are characterized by a distinct "pull-pull" electronic deficiency, enabling strong Intramolecular Charge Transfer (ICT) when coupled with electron-rich donors.

This guide provides a technical analysis of the UV-Vis spectral properties of these derivatives, contrasting them with standard alternatives to validate their utility in optoelectronics (OLEDs, solar cells) and biological imaging.

Spectral Characteristics & Mechanism

The absorption profile of 3,6-dichloropyrido[2,3-b]pyrazine derivatives is governed by their electronic transitions. Unlike the colorless starting material (which absorbs primarily in the UV region), the functionalized derivatives exhibit tunable absorption across the visible spectrum.

The Baseline: 3,6-Dichloropyrido[2,3-b]pyrazine

Before derivatization, the parent dichloro-scaffold exhibits a spectral signature dominated by high-energy transitions.

  • 
     Transitions:  Observed at 280–320 nm . These arise from the aromatic pyridine and pyrazine rings.
    
  • 
     Transitions:  Observed as a weaker shoulder around 330–350 nm , attributed to the non-bonding electrons on the nitrogen atoms (specifically N1, N4, N5, and N8).
    
  • Effect of Chlorine: The chloro-substituents at positions 3 and 6 act as weak auxochromes. Through the inductive effect (

    
    ), they stabilize the HOMO, but their mesomeric effect (
    
    
    
    ) is limited. This results in a slight bathochromic (red) shift compared to the unsubstituted core.
The Derivatives: Donor-Acceptor (D-A) Systems

When the chlorines are displaced by electron-donating groups (e.g., amines, alkoxides), the spectrum changes drastically due to the formation of a Donor-Acceptor (D-A) architecture.

Transition TypeWavelength Range (

)
Extinction Coefficient (

)
Origin
High Energy 300 – 380 nmHigh (

)
Localized

of the aromatic backbone.
Low Energy (ICT) 400 – 550 nmModerate to HighIntramolecular Charge Transfer from the donor substituent to the electron-deficient pyridopyrazine core.

Technical Insight: The position of the ICT band is highly solvatochromic. In polar aprotic solvents (e.g., DMSO, DMF), the excited state is stabilized, leading to a significant red shift compared to non-polar solvents (e.g., Toluene).

Comparative Analysis: Pyrido[2,3-b]pyrazine vs. Alternatives

To justify the selection of this scaffold, we compare it with its carbocyclic analog (Quinoxaline) and its isomer (Pyrido[3,4-b]pyrazine).

Table 1: Comparative Optical Performance of D-A Derivatives
FeaturePyrido[2,3-b]pyrazine (Target)Quinoxaline (Standard Alternative)Pyrido[3,4-b]pyrazine (Isomer)
Electron Deficiency High (Two fused N-heterocycles)Moderate (Benzene fused to pyrazine)High (Isomeric N-placement)
ICT Strength Strong (Sharp, distinct bands)ModerateStrong

Shift
Red-shifted (+20-40 nm vs Quinoxaline)BaselineSimilar to 2,3-b isomer
Fluorescence Quantum Yield (

)
High (Rigid planar structure)Moderate (Prone to non-radiative decay)Variable
Biological Relevance High (Kinase inhibition, DNA intercalation)HighModerate

Key Takeaway: The extra nitrogen in the pyridine ring of the pyrido[2,3-b]pyrazine lowers the LUMO energy level significantly compared to quinoxaline. This facilitates easier electron acceptance, resulting in a narrower bandgap and red-shifted absorption, which is critical for harvesting low-energy photons in solar cells or deep-tissue bio-imaging.

Experimental Protocols

Synthesis of the 3,6-Dichloro Intermediate

Reliability Check: This protocol ensures high purity, which is critical for accurate spectral measurement. Impurities like monosubstituted products will broaden UV bands.

Reagents: 2,3,6-Triaminopyridine, Oxalic Acid,


.
  • Cyclization: Reflux 2,3,6-triaminopyridine with oxalic acid (or diethyl oxalate) in dilute HCl.

    • Result: Formation of 6-amino-pyrido[2,3-b]pyrazine-2,3-diol (precipitate).

  • Chlorination: Treat the dry diol intermediate with excess phosphoryl chloride (

    
    ) and 
    
    
    
    (catalytic) at 110°C for 4 hours.
    • Critical Step: Ensure anhydrous conditions to prevent hydrolysis back to the diol.

  • Purification: Quench on ice, neutralize with

    
    , extract with DCM, and purify via silica gel chromatography (Eluent: DCM/Hexane).
    
Standard UV-Vis Measurement Protocol

Objective: Determine


 and molar extinction coefficient (

).
  • Solvent Selection: Prepare stock solutions in Spectroscopic Grade Toluene (non-polar reference) and DMSO (polar reference).

  • Concentration: Prepare a dilution series (

    
     M to 
    
    
    
    M) to verify Beer-Lambert Law linearity.
  • Baseline Correction: Run a blank scan with the pure solvent in dual-beam mode.

  • Measurement: Scan from 250 nm to 800 nm.

    • Note: The 3,6-dichloro core will likely be transparent above 400 nm. Derivatives will show color.[1]

Visualizations

Diagram 1: Electronic Transitions & Solvatochromism

This diagram illustrates the energy gap changes responsible for the spectral shifts.

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) HOMO HOMO (Donor Orbitals) LUMO_Q LUMO (Quinoxaline) HOMO->LUMO_Q  Higher Energy (Blue Shift) LUMO_P LUMO (Pyrido[2,3-b]pyrazine) HOMO->LUMO_P  Lower Energy (Red Shift) Note Nitrogen insertion stabilizes LUMO, reducing bandgap. LUMO_P->Note

Caption: Comparison of HOMO-LUMO gaps. The pyrido-fused ring (Red) lowers the LUMO energy compared to the benzo-fused quinoxaline (Yellow), resulting in bathochromic spectral shifts.

Diagram 2: Synthesis & Derivatization Workflow

A logical flow for generating the library of derivatives for spectral testing.

Synthesis Start 2,6-Diaminopyridine Step1 Nitration & Reduction (2,3,6-Triaminopyridine) Start->Step1 Step2 Cyclization (Oxalic Acid) Step1->Step2 Inter Pyrido[2,3-b]pyrazine- 2,3-diol Step2->Inter Step3 Chlorination (POCl3, Reflux) Inter->Step3 Product 3,6-Dichloropyrido [2,3-b]pyrazine Step3->Product Deriv Nucleophilic Subst. (Amines/Alkoxides) Product->Deriv  + Donor Group Spectrum Final UV-Vis Measurement Deriv->Spectrum

Caption: Step-by-step synthetic pathway from commodity chemicals to the active 3,6-dichloro chromophore and its subsequent derivatives.

References

  • Kamble, R., et al. (2022). "Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical properties." RSC Advances.

  • Gobal, S., et al. (2023). "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing and nonlinear optical properties." RSC Advances.

  • Huang, T., et al. (2019). "Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence." Chemistry - A European Journal.

  • PubChem Compound Summary. "Pyrido[2,3-b]pyrazine."[2] National Center for Biotechnology Information.

  • NIST Chemistry WebBook. "Pyrazine, 2,3-dichloro- Spectra." National Institute of Standards and Technology.[3]

Sources

distinguishing 3,6-dichloro from 2,3-dichloro isomer using C13 NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive methodology for distinguishing 3,6-dichloro from 2,3-dichloro regioisomers using Carbon-13 Nuclear Magnetic Resonance (


C NMR).

While Proton NMR (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


H NMR) is often the first line of analysis, it can be ambiguous in chlorinated aromatics due to overlapping multiplets and similar coupling constants (

-values).

C NMR provides a robust, non-ambiguous structural fingerprint based on symmetry, substituent additivity rules, and quaternary carbon identification.

Part 1: The Isomer Challenge & Theoretical Basis

In drug development (e.g., synthesis of Dicamba analogs or Lamotrigine intermediates), distinguishing between dichlorinated isomers is critical.[1] The nomenclature "3,6-dichloro" often refers to a 2,5-dichloro substitution pattern on a benzene ring where the numbering is dictated by a priority substituent (like a carboxylic acid) at position 1.[1]

  • Isomer A (2,3-dichloro-X-benzene): The chlorine atoms are adjacent (vicinal).[1] This creates a crowded "ortho-ortho" steric environment.[1]

  • Isomer B (3,6-dichloro-X-benzene / 2,5-dichloro-X-benzene): The chlorine atoms are typically para to each other (or separated by two carbons), creating a more distributed electronic environment.[1]

The Three Pillars of Differentiation
  • Symmetry & Signal Count:

    • If the molecule has a plane of symmetry (e.g., 3,6-dichloropyridazine), the number of unique

      
      C signals will be halved.
      
    • For asymmetric substituted benzenes (e.g., dichlorobenzoic acids), both isomers will display the full count of carbons (e.g., 7 signals), but the chemical shift distribution differs significantly.

  • The "Ortho Effect" on Chemical Shifts:

    • Chlorine substituents exert a Shielding Effect (-1.9 ppm) on the ortho carbon and a Deshielding Effect (+6.2 ppm) on the ipso carbon.

    • 2,5-isomer (3,6-pattern): Most aromatic protons (CH) are ortho to a chlorine, leading to a general upfield shift of CH signals.[1]

    • 2,3-isomer: Contains protons meta or para to chlorines, resulting in CH signals further downfield.[1]

  • Quaternary Carbon Fingerprinting:

    • The chemical shift of the ipso carbons (C-Cl) changes based on steric crowding. In the 2,3-isomer, the adjacent C-Cl carbons experience "buttressing effects," often altering their relaxation times and shifts compared to the isolated C-Cl carbons in the 2,5-isomer.[1]

Part 2: Experimental Protocol

To ensure data integrity, follow this "Self-Validating" protocol.

Sample Preparation
  • Solvent: Use DMSO-d

    
      (approx. 0.6 mL) rather than CDCl
    
    
    
    if the sample contains polar groups (like -COOH), as this prevents dimerization and sharpens signals.
  • Concentration: High concentration is vital for

    
    C. Use 30–50 mg  of sample.
    
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Instrument: 400 MHz or higher)
ParameterSettingRationale
Pulse Sequence zgpg30 (Proton-decoupled)Standard 1D Carbon with NOE enhancement for sensitivity.
Scans (NS) 512 – 1024Sufficient S/N ratio to see weak quaternary C-Cl signals.[1]
Relaxation Delay (D1) 2.0 – 3.0 secAllows relaxation of quaternary carbons for reliable integration (qualitative).
Auxiliary Exp DEPT-135 CRITICAL STEP. Distinguishes CH/CH

(Up) from CH

(Down) and C_quat (Invisible).

Part 3: Data Analysis & Decision Logic

Comparative Chemical Shift Table (Simulated for Benzoic Acid Scaffold)

Base Value: Benzene (128.5 ppm).[2] Additivity: Cl-ipso (+6), Cl-ortho (-2), Cl-meta (+1), Cl-para (-2).

Carbon Environment2,3-Dichloro Isomer (Vicinal)2,5-Dichloro Isomer ("3,6-Pattern")Diagnostic Feature
C-Cl (Quaternary) Two signals, typically 130–134 ppm .[1] Often clustered.[1]Two signals, 130–135 ppm .[1]DEPT-135: These signals disappear.
Aromatic CH C4: Ortho to Cl (~127 ppm) C5: Meta to Cl (~129 ppm) C6: Para to Cl (~127 ppm)C3: Ortho to Cl (~127 ppm) C4: Ortho to Cl (~127 ppm) C6: Ortho to Cl (~127 ppm)2,5-isomer has more "Ortho-Shielded" CH signals.
Key Distinction C5 is a CH (Methine)C5 is a C-Cl (Quaternary)DEPT-135 Logic: In 2,3-isomer, C5 appears as a positive peak . In 2,5-isomer, C5 disappears .
The "DEPT-Check" Validation

The most definitive test is the status of Carbon 5 (meta to the carboxyl group).

  • Run DEPT-135 .[1]

  • Locate the region 125–135 ppm .[2]

  • Count the positive peaks (CH):

    • If you see 3 distinct CH peaks with widely varying shifts (one significantly downfield due to lack of ortho-shielding), it suggests the 2,3-isomer .[1]

    • If you see 3 CH peaks that are generally shielded (all ortho to Cl), it suggests the 2,5-isomer .[1]

    • Note: If the scaffold is different (e.g., Pyridazine), symmetry will reduce the peak count to 1 or 2.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision tree for identifying the isomers based on spectral data.

IsomerID Start Unknown Dichloro Isomer (Sample Prep: 50mg in DMSO-d6) Exp Run 13C {1H} Decoupled + DEPT-135 Start->Exp Count Count Total 13C Signals (Aromatic Region) Exp->Count Sym Few Signals? (e.g., 2-3 signals) Count->Sym High Symmetry Asym Full Count? (e.g., 6-7 signals) Count->Asym No Symmetry Symmetric_Result Symmetric Scaffold (e.g., 3,6-dichloropyridazine) Sym->Symmetric_Result DEPT_Analysis Analyze DEPT-135 Identify Quaternary (C-Cl) vs CH Asym->DEPT_Analysis Check_C5 Check C5 Position (Relative to C1 substituent) DEPT_Analysis->Check_C5 Res_23 C5 is CH (Visible in DEPT) Isomer: 2,3-Dichloro Check_C5->Res_23 Signal Present Res_25 C5 is C-Cl (Invisible in DEPT) Isomer: 2,5-Dichloro ('3,6') Check_C5->Res_25 Signal Absent

Caption: Decision tree for distinguishing dichloro-regioisomers using Signal Count (Symmetry) and DEPT-135 (Quaternary Carbon differentiation).

Part 5: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

  • National Institute of Standards and Technology (NIST). (2023). 2,5-Dichlorobenzoic acid 13C NMR Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds, SDBS.[1] National Institute of Advanced Industrial Science and Technology (AIST). (Search for "2,3-dichlorobenzoic acid" and "2,5-dichlorobenzoic acid" for comparative spectra). Available at: [Link]

  • Reich, H. J. (2023).[1][3] 13C NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Available at: [Link]

Sources

biological half-life comparison of pyrido[2,3-b]pyrazine vs naphthyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares the biological half-life and pharmacokinetic (PK) liabilities of pyrido[2,3-b]pyrazine versus naphthyridine scaffolds.

Executive Summary

In drug discovery, the choice between a naphthyridine (diazanaphthalene) and a pyrido[2,3-b]pyrazine (triazanaphthalene) core is often a trade-off between lipophilicity-driven potency and metabolic safety .

  • Naphthyridines (especially 1,8-): Tend to exhibit longer half-lives (e.g., Vosaroxin

    
     h) due to higher lipophilicity and tissue distribution. However, they possess a higher liability for Aldehyde Oxidase (AO)  metabolism and reactive metabolite formation (covalent binding).
    
  • Pyrido[2,3-b]pyrazines: Generally offer improved aqueous solubility and reduced lipophilicity (lower LogP). While their half-lives are often shorter to intermediate, they are frequently employed to eliminate metabolic soft spots found in naphthyridines, specifically reducing irreversible covalent binding risks.

Structural & Physicochemical Basis

The fundamental difference lies in the "Nitrogen Count" and its effect on electronic density.

Feature1,8-NaphthyridinePyrido[2,3-b]pyrazine
Core Structure Bicyclic, 2 Nitrogens (Diaza)Bicyclic, 3 Nitrogens (Triaza)
Electronic Nature Electron-deficientHighly electron-deficient (

-deficient)
Lipophilicity (LogP) Higher (More greasy)Lower (More polar)
Solubility Moderate to LowImproved (H-bond acceptor capacity

)
Metabolic Driver CYP450 + Aldehyde Oxidase (High Risk)CYP450 + Xanthine/Aldehyde Oxidase
The "Nitrogen Effect" on Half-Life

The insertion of the third nitrogen in the pyrido[2,3-b]pyrazine scaffold lowers the cLogP by approximately 0.5–1.0 log units compared to the naphthyridine analog.

  • Naphthyridine Consequence: Higher LogP drives extensive tissue binding (

    
    ), often resulting in a prolonged terminal half-life  but at the cost of higher non-specific binding and potential toxicity.
    
  • Pyrido-pyrazine Consequence: Lower LogP promotes a more moderate volume of distribution and faster renal elimination of the parent or polar metabolites, typically resulting in a shorter, more manageable half-life suitable for twice-daily (BID) dosing.

Metabolic Stability & Clearance Mechanisms[1]

This is the critical differentiator. While naphthyridines can achieve long half-lives, they are structurally prone to Aldehyde Oxidase (AO) attack at the carbon ortho to the nitrogen (C2 position).

The Aldehyde Oxidase (AO) Liability

AO is a cytosolic enzyme that oxidizes aza-heterocycles.[1] Unlike CYP450, AO does not require NADPH and is not easily inhibited by standard cocktails.

  • Naphthyridine Vulnerability: The C2 position is highly electrophilic and accessible. AO oxidation here is rapid, leading to high intrinsic clearance (

    
    ) in humans (which is often underpredicted by rodent models).
    
  • Pyrido[2,3-b]pyrazine Solution: Introducing the extra nitrogen often redistributes electron density or sterically hinders the AO approach vector, depending on substitution.

    • Case Study: In the development of TRPV1 antagonists, a 1,8-naphthyridine core demonstrated high levels of irreversible covalent binding (reactive metabolites). Replacing it with a pyrido[2,3-b]pyrazine core significantly reduced this liability while maintaining on-target potency.

Comparative Pharmacokinetic Data
Compound ClassScaffoldHalf-Life (

)
Clearance MechanismClinical Note
Vosaroxin 1,8-Naphthyridine~25 hours Non-renal (Metabolic)Long

allows intermittent dosing but requires monitoring for accumulation.
TRPV1 Antagonist 1,8-NaphthyridineVariableHigh Reactive Clearance Failed due to covalent binding (toxicity risk).
TRPV1 Analog Pyrido[2,3-b]pyrazineIntermediate Hepatic (CYP)Selected for cleaner metabolic profile despite potentially shorter

.
Nalidixic Acid 1,8-Naphthyridine~1.5 hours Renal + HepaticShort

due to rapid renal excretion of polar metabolites.

Decision Logic: Scaffold Selection

Use the following logic flow to determine which scaffold suits your target profile.

ScaffoldSelection Start Target Profile Needs HalfLife Required Half-Life? Start->HalfLife Long Long (>24h) HalfLife->Long Short Short/Intermed (<12h) HalfLife->Short Naphth Consider Naphthyridine Long->Naphth High Lipophilicity Pyrido Consider Pyrido[2,3-b]pyrazine Short->Pyrido High Solubility Risk Assess AO Liability Naphth->Risk Critical Step Risk->Pyrido If Covalent Binding High

Caption: Decision matrix for scaffold selection balancing half-life requirements against metabolic toxicity risks.

Experimental Protocols

To validate the half-life and metabolic stability of these scaffolds, you cannot rely solely on standard microsomal assays (which lack the cofactor for AO). You must use a dual-system approach.

Protocol A: Cytosolic Aldehyde Oxidase (AO) Stability Assay

Crucial for Naphthyridines and Pyrido-pyrazines.

  • Reagent Prep: Thaw human liver cytosol (HLC) and specific AO inhibitor (e.g., Hydralazine or Raloxifene).

  • Incubation:

    • Test compound: 1 µM final concentration.

    • Matrix: HLC (1 mg/mL protein) in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Note: Do NOT add NADPH. AO functions without it.

  • Controls:

    • Positive Control: Phthalazine or Zaleplon (known AO substrates).

    • Inhibitor Well: HLC + Compound + Raloxifene (confirm AO specificity).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring for the [M+16] peak (hydroxylated metabolite).

  • Calculation:

    
    
    
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Required to verify the safety advantage of Pyrido[2,3-b]pyrazine.

  • System: Human Liver Microsomes (HLM) + NADPH (1 mM).

  • Trapping Agent: Fortify with Glutathione (GSH) at 5 mM.

  • Incubation: 60 minutes at 37°C.

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts.

  • Interpretation: A high abundance of GSH-adducts in the Naphthyridine analog vs. the Pyrido-pyrazine analog confirms the "metabolic soft spot" hypothesis.

References

  • Comparison of Naphthyridine vs. Pyrido[2,3-b]pyrazine in TRPV1 Antagonists

    • Title: Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[2]

    • URL:[Link]

  • Vosaroxin Pharmacokinetics (Naphthyridine Case Study)

    • Title: Molecular and Pharmacologic Properties of the Anticancer Quinolone Deriv
    • Source: Clinical Cancer Research (2016).[3]

    • URL:[Link]

  • Aldehyde Oxidase Metabolism of Aza-Heterocycles

    • Title: Structure–metabolism relationships in human-AOX: Chemical insights
    • Source: PNAS (2017).
    • URL:[Link]

  • Pyrido[2,3-b]pyrazine Synthesis & Activity

    • Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).
    • URL:[Link]

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A Comparative Guide to Purity Validation of 3,6-Dichloropyrido[2,3-b]pyrazine: An In-Depth Analysis of LC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, such as those based on the pyrido[2,3-b]pyrazine scaffold, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 3,6-Dichloropyrido[2,3-b]pyrazine purity, benchmarked against other established analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Critical Role of Purity in 3,6-Dichloropyrido[2,3-b]pyrazine

3,6-Dichloropyrido[2,3-b]pyrazine is a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry.[1] The presence of reactive chlorine atoms makes it a versatile building block for the synthesis of novel pharmaceutical agents. However, the synthetic route to this intermediate can introduce a variety of impurities, including unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions such as dimerization or incomplete chlorination.[2][3] These impurities can have a profound impact on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is required to ensure the purity of 3,6-Dichloropyrido[2,3-b]pyrazine.

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method for the purity analysis of many pharmaceutical intermediates due to its exceptional sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for impurity identification.[4] The coupling of High-Performance Liquid Chromatography (HPLC) for separation with Mass Spectrometry (MS) for detection provides a powerful analytical tool.[5]

Experimental Protocol: A Validated LC-MS Method for 3,6-Dichloropyrido[2,3-b]pyrazine

This protocol is designed to be a robust starting point for the analysis of 3,6-Dichloropyrido[2,3-b]pyrazine, based on methodologies developed for similar chlorinated heterocyclic compounds.[6][7]

Sample Preparation:

  • Prepare a stock solution of 3,6-Dichloropyrido[2,3-b]pyrazine reference standard in a 1:1 (v/v) mixture of acetonitrile and water (diluent) to a concentration of 1 mg/mL.

  • Prepare a sample solution of the test article in the diluent to a target concentration of 0.5 mg/mL.

  • Filter both solutions through a 0.22 µm syringe filter prior to injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
LC System UHPLC or HPLC systemProvides high-resolution separation of the main component from potential impurities.
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)C18 columns offer excellent retention and separation for a wide range of moderately polar to non-polar compounds like the target analyte.[8]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, compatible with MS, aids in protonation for positive ion mode detection.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides good elution strength for the analyte and potential impurities.
Gradient Elution Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.Gradient elution is crucial for separating compounds with a range of polarities, which is expected for the impurity profile of this molecule.[6]
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency and sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 2 µLA small injection volume minimizes band broadening and is suitable for the sensitivity of modern MS instruments.
MS System Quadrupole or Time-of-Flight (TOF) Mass SpectrometerProvides accurate mass measurement for confident identification of the main peak and any impurities.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique well-suited for polar and moderately polar molecules, and the nitrogen atoms in the pyridopyrazine ring are readily protonated in positive mode.[6]
Scan Mode Full Scan (e.g., m/z 100-500)Allows for the detection of a wide range of potential impurities.
Source Parameters Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 325 °C, Gas Flow: 8 L/min)Instrument-specific optimization is critical for maximizing sensitivity.
Validation of the LC-MS Method: A Self-Validating System

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop LC-MS Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine

Caption: Workflow for the validation of the LC-MS method.

Validation Parameters and Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), reference standard, and a spiked sample containing potential impurities.No interfering peaks at the retention time of the main analyte. Peak purity analysis should confirm the homogeneity of the main peak.[11]
Linearity Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). Plot peak area against concentration.Correlation coefficient (r²) ≥ 0.99.[12]
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.Typically 80% to 120% of the test concentration for an assay.[11]
Accuracy Analyze samples with known concentrations of the reference standard (e.g., 80%, 100%, and 120% of the nominal concentration).Percent recovery should be within 98.0% to 102.0%.[12]
Precision Repeatability: Analyze a minimum of six replicate preparations of the same sample or nine determinations covering the specified range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%. RSD for intermediate precision should be ≤ 3.0%.[8]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and should be at or below the reporting threshold for impurities (typically 0.05%).
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).No significant changes in system suitability parameters (e.g., retention time, peak area, resolution).[12]

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that provide complementary information.

TechniquePrincipleAdvantages for 3,6-Dichloropyrido[2,3-b]pyrazineDisadvantages
HPLC-UV Separation by liquid chromatography with detection based on UV absorbance.Robust, widely available, and cost-effective for routine quality control. Good for quantifying known, UV-active impurities.[8]Less sensitive than MS. Co-eluting impurities without a chromophore will not be detected. Does not provide molecular weight information for impurity identification.
GC-MS Separation of volatile compounds by gas chromatography with mass spectrometric detection.Excellent for identifying and quantifying volatile impurities, such as residual solvents.[11]Not suitable for non-volatile or thermally labile impurities. The analyte itself may require derivatization to be amenable to GC analysis.
NMR Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.The primary technique for unambiguous structure elucidation of the main component and any isolated impurities. Can provide quantitative information (qNMR).Relatively low sensitivity compared to MS. Requires a larger sample amount. Complex mixtures can lead to overlapping signals, making interpretation difficult.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Cl) in a sample.Provides a fundamental measure of purity by comparing the experimental elemental composition to the theoretical values.Does not provide information on the nature of impurities. Insensitive to isomeric impurities.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of 3,6-Dichloropyrido[2,3-b]pyrazine, LC-MS stands out as the most powerful single technique, offering a superior combination of sensitivity, selectivity, and structural information. Its ability to detect and provide molecular weight data for unknown impurities is a significant advantage in drug development, where a thorough understanding of the impurity profile is a regulatory expectation.

However, a truly robust purity assessment strategy should not rely on a single method. An integrated approach, where a validated LC-MS method is complemented by orthogonal techniques such as HPLC-UV for routine quantification, NMR for structural confirmation of the main component and isolated impurities, and elemental analysis for an absolute measure of elemental composition, provides the highest level of confidence in the quality of this critical pharmaceutical intermediate. This multi-faceted approach ensures the scientific integrity of research and development efforts and lays a solid foundation for the successful development of new therapeutic agents.

References

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  • Raju, A. K., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. PubMed.
  • Grzegorczyk, R., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
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  • Siddiqui, F. A., et al. (2012). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. International Journal of Pharmacy and Pharmaceutical Sciences.
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  • Zhejiang Aosen Pharmaceutical Co Ltd. (2021). Method for preparing 3,6-dichloropyrazine-2-carbonitrile.
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  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
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  • Solid Phase Extraction and HPLC Analysis of Pymetrozine Residues in Green Tobacco Leaves. (n.d.). Scientific.Net.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,6-Dichloropyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

As a critical building block in medicinal chemistry and materials science, 3,6-Dichloropyrido[2,3-b]pyrazine (CAS No. 1350925-22-2) is a compound of significant interest for researchers developing novel therapeutics and functional materials.[1] However, its utility in synthesis is matched by the imperative for its responsible handling and disposal. This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a comprehensive operational framework for the safe management of waste streams containing this halogenated heterocyclic compound.

Our core philosophy is that a robust disposal plan is an extension of a well-designed experiment. It requires a thorough understanding of the compound's chemical properties, potential hazards, and the regulatory landscape governing chemical waste. This document provides the procedural steps and, critically, the scientific rationale behind them, to ensure the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of 3,6-Dichloropyrido[2,3-b]pyrazine is fundamental to establishing a safe disposal workflow. The primary hazards are not only associated with the compound itself but also with its potential decomposition byproducts.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's intrinsic hazards. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassGHS Hazard StatementPrecautionary Codes
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedP301 + P310
Skin Irritation (Category 2)H315: Causes skin irritationP280, P302 + P352
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305 + P351 + P338

Source: Synthesized from multiple supplier Safety Data Sheets.

The Critical Issue: Hazardous Thermal Decomposition

The ultimate disposal pathway for many halogenated organic compounds is high-temperature incineration.[2] It is therefore essential to understand the byproducts of this process. The thermal decomposition of chlorinated, nitrogen-containing heterocyclic compounds like 3,6-Dichloropyrido[2,3-b]pyrazine can generate a range of highly toxic and corrosive gases.[3][4]

Key Decomposition Products:

  • Hydrogen Chloride (HCl): A corrosive gas that requires specialized alkaline scrubbers in the incinerator's exhaust system for neutralization.

  • Nitrogen Oxides (NOx): Contributors to smog and acid rain.

  • Carbon Oxides (CO, CO2): Standard products of organic combustion.

  • Cyanides (e.g., Hydrogen Cyanide): The thermal breakdown of nitrogen-containing rings can potentially form highly toxic cyanide species.[4][5]

This knowledge is the primary reason why simple disposal is not an option. The waste must be managed by a licensed facility equipped with the appropriate technology to handle these hazardous emissions.

Section 2: Pre-Disposal Operations: Segregation and Containment

Effective disposal begins at the source. The following steps ensure that waste is handled safely within the lab before it is transferred for final disposal.

Personal Protective Equipment (PPE)

A standard PPE protocol must be enforced at all times when handling the pure compound or its waste.

  • Eye Protection: Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is mandatory.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling.[3]

  • Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, impervious clothing may be necessary.[3]

Waste Stream Segregation and Incompatibility

Never mix incompatible waste streams. Cross-contamination can lead to dangerous reactions, compromise the disposal process, and violate regulatory requirements.

Core Segregation Principle: Waste containing 3,6-Dichloropyrido[2,3-b]pyrazine should be collected in a dedicated, clearly labeled container.

Known Incompatibilities: Avoid mixing this waste with:

  • Strong Oxidizing Agents[7]

  • Strong Acids[8]

Mixing with these substances can cause exothermic reactions or the release of toxic gases.

Waste Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing different types of waste generated from work with 3,6-Dichloropyrido[2,3-b]pyrazine.

DisposalWorkflow cluster_types Identify Waste Type Start Waste Generation (Contains 3,6-Dichloropyrido[2,3-b]pyrazine) SolidWaste Solid Chemical Waste (Unused, expired, or off-spec) Start->SolidWaste Pure/Solid ContaminatedDebris Contaminated Debris (PPE, wipes, weigh paper) Start->ContaminatedDebris Contaminated EmptyContainer Empty Original Container Start->EmptyContainer Container CollectSolid Protocol 3.1: Collect in designated, sealed, and labeled hazardous waste container. SolidWaste->CollectSolid CollectDebris Protocol 3.2: Place in a dedicated, sealed and labeled hazardous waste container. (Double-bag if necessary) ContaminatedDebris->CollectDebris RinseContainer Protocol 3.3: Triple-rinse with a suitable solvent. Collect first rinseate as hazardous waste. EmptyContainer->RinseContainer Disposal Store securely for pickup by licensed hazardous waste disposal service. CollectSolid->Disposal CollectDebris->Disposal RinseContainer->Disposal

Caption: Decision workflow for proper segregation and handling of waste streams.

Section 3: Standard Operating Procedures (SOPs) for Disposal

These step-by-step protocols provide clear instructions for laboratory personnel.

Protocol 3.1: Disposal of Solid 3,6-Dichloropyrido[2,3-b]pyrazine Waste

This procedure applies to unused product, reaction byproducts, or material from a spill cleanup.

  • Container Selection: Choose a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) screw-top jar). Ensure the container is in good condition with no cracks or leaks.

  • Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust. Use a fume hood for this process.

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "3,6-Dichloropyrido[2,3-b]pyrazine"

    • Approximate quantity/concentration

    • The date accumulation started

    • Relevant hazard pictograms (e.g., skull and crossbones, exclamation mark)

  • Storage: Keep the container sealed at all times, except when adding waste. Store in a designated satellite accumulation area that is secure and has secondary containment.

Protocol 3.2: Disposal of Contaminated Debris

This applies to non-sharp items like gloves, bench paper, and wipes.

  • Collection: Place all contaminated items directly into a designated hazardous waste container, typically a plastic-lined box or drum.

  • Segregation: Do not mix this solid waste with liquid waste.

  • Sealing and Labeling: Once full, securely seal the liner and the container. Label clearly as "Solid Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with 3,6-Dichloropyrido[2,3-b]pyrazine").

  • Storage: Store in the designated satellite accumulation area for pickup.

Protocol 3.3: Disposal of Empty Containers

An "empty" container that held an acutely toxic chemical is not considered non-hazardous until properly decontaminated.

  • Initial Rinse: The first rinse of the container must be collected as hazardous waste.[9]

    • Add a small amount of a suitable solvent (e.g., acetone or ethanol) that will dissolve the compound.

    • Close and shake the container to rinse all interior surfaces.

    • Pour the rinseate into your designated liquid hazardous waste container for halogenated organic waste.

  • Subsequent Rinses: For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[9] Given that 3,6-Dichloropyrido[2,3-b]pyrazine is classified as "Toxic if swallowed," it is best practice to follow this more stringent procedure.

  • Final Disposal: After triple rinsing, the container can often be disposed of as regular solid waste (e.g., glass recycling), but only after the label has been defaced or removed. Check with your institution's Environmental Health & Safety (EHS) office for specific rules.

Section 4: Final Disposal Pathway and Verification

All waste streams containing 3,6-Dichloropyrido[2,3-b]pyrazine must be disposed of through your institution's EHS-approved hazardous waste management vendor.

The Recommended Technology: The standard and most effective method for destroying this class of chemical is high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber .[2][3]

  • Causality: The high temperature (>850 °C) ensures the complete destruction of the heterocyclic ring structure. The afterburner provides additional residence time at high temperature to destroy any persistent organic pollutants, while the scrubber is essential for neutralizing the corrosive HCl gas that is liberated from the chlorinated structure.[3][4]

By following the segregation and labeling protocols outlined in this guide, you ensure that the waste is properly identified for this specific disposal pathway, fulfilling your regulatory and ethical responsibilities as a researcher.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Altarawneh, M., et al. (2024). Thermal decomposition of atrazine and its toxic products. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Voight, E. A., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Pankin, D., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[3][7][10]Triazolo[4,3-b][3][7][9][10]tetrazine. Molecules. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.